N-(Oxan-4-yl)aminosulfonamide: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry
Executive Summary N-(oxan-4-yl)aminosulfonamide (CAS: 1566818-36-7), also designated as N-(tetrahydro-2H-pyran-4-yl)sulfamide, is an advanced building block and versatile pharmacophore in modern drug discovery. The molec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(oxan-4-yl)aminosulfonamide (CAS: 1566818-36-7), also designated as N-(tetrahydro-2H-pyran-4-yl)sulfamide, is an advanced building block and versatile pharmacophore in modern drug discovery. The molecule integrates a metabolically robust oxane (tetrahydropyran) ring with a highly functional sulfamide moiety. This technical guide explores the structural causality behind its use as a bioisostere, provides self-validating synthetic protocols, and maps its target engagement in pharmacological pathways such as AMPA receptor modulation and Carbonic Anhydrase inhibition.
Structural Rationale and Bioisosterism
In rational drug design, the selection of both the ring system and the functional group linker is driven by strict physicochemical causality.
The Oxane Ring Advantage:
Replacing a highly lipophilic cyclohexane or a basic piperidine with an oxane ring is a proven strategy to lower the partition coefficient (
) and improve aqueous solubility. The ether oxygen in the oxane ring acts as a hydrogen bond acceptor, while the ring itself adopts a rigid chair conformation. This rigidity is crucial because it projects the attached sulfamide group in a predictable equatorial vector, minimizing the entropic penalty upon target binding.
The Sulfamide Bioisostere:
The sulfamide group (—NH—SO₂—NH₂) is frequently deployed as a non-classical bioisostere for ureas (—NH—CO—NH₂) and amides . The causality behind this substitution lies in the distinct three-dimensional geometry of the sulfur atom. Unlike the planar
hybridized carbonyl carbon in ureas, the sulfur atom in sulfamides adopts a distorted tetrahedral geometry. This allows the molecule to escape "flatland," accessing deeper, more complex sub-pockets within protein targets. Furthermore, the electron-withdrawing nature of the SO₂ group increases the acidity of the N-H protons, enhancing their capacity as hydrogen bond donors compared to their urea counterparts.
Table 1: Physicochemical and Structural Properties
Property
Value
Clinical / Synthetic Relevance
IUPAC Name
N-(oxan-4-yl)sulfamide
Standardized nomenclature for IP filing.
CAS Number
1566818-36-7
Unique identifier for commercial sourcing .
Chemical Formula
C₅H₁₂N₂O₃S
Defines atomic composition.
Molecular Weight
180.22 g/mol
Low MW allows for extensive downstream functionalization.
Topological Polar Surface Area
81.6 Ų
Optimal for membrane permeability and CNS penetration.
Protocol 1: Green Synthesis of N-(oxan-4-yl)aminosulfonamide
Traditional sulfamoylation relies on highly reactive and toxic sulfamoyl chloride (NH₂SO₂Cl). However, a more sustainable and self-validating protocol utilizes the direct condensation of 4-aminotetrahydropyran with sulfamide in an aqueous medium . The causality behind choosing water as the solvent is twofold: it drives the equilibrium by capitalizing on the differential solubility of the starting materials versus the product, and it avoids the need for organic bases that complicate downstream purification.
Step-by-Step Methodology:
Reagent Preparation: Charge a round-bottom flask equipped with a magnetic stir bar with sulfamide (1.5 equivalents) and distilled water (to achieve 0.5 M relative to the amine).
Amine Addition: Add 4-aminotetrahydropyran (1.0 equivalent) to the aqueous suspension.
Thermal Condensation: Equip the flask with a reflux condenser and heat the mixture to 100 °C (reflux) for 5 hours. The mixture will transition from a suspension to a homogeneous solution as the reaction progresses.
Acidification: Cool the reaction mixture to room temperature. Slowly add 2 M aqueous HCl dropwise until the solution reaches pH 2. Rationale: Acidification protonates any unreacted starting amine, keeping it highly soluble in the aqueous phase, while the target sulfamide (which remains neutral at pH 2) precipitates.
Crystallization and Isolation: Cool the acidified mixture to 0 °C in an ice bath for 1 hour to maximize crystallization. Filter the resulting white solid under vacuum and wash with ice-cold water. Dry under high vacuum to afford pure N-(oxan-4-yl)aminosulfonamide.
Fig 1. Synthetic workflow for N-(oxan-4-yl)aminosulfonamide and downstream C-H amination.
Protocol 2: Downstream C-H Amination for Heterocycle Synthesis
N-alkylsulfamides are exceptional directing groups for transition-metal-free intramolecular C-H amination. By treating N-(oxan-4-yl)aminosulfonamide with tert-butyl hypoiodite (t-BuOI) or N-iodosuccinimide (NIS), researchers can synthesize complex 1,3-diamines and bicyclic sulfamides .
Mechanistic Causality: The use of NIS or t-BuOI generates an iodine-centered radical that selectively abstracts a secondary hydrogen atom on the adjacent oxane ring. This transition-metal-free approach is highly valued in late-stage drug development as it eliminates the risk of heavy metal toxicity (e.g., Rhodium or Ruthenium contamination) in the final active pharmaceutical ingredient (API).
Sulfonamide and sulfamide derivatives featuring saturated oxygen heterocycles have demonstrated significant efficacy as AMPA receptor function-enhancing agents .
Mechanism of Action: By binding to the allosteric site of the AMPA receptor (distinct from the orthosteric glutamate binding pocket), these compounds stabilize the receptor's active, ligand-bound conformation. This stabilization physically impedes the conformational shift required for receptor desensitization. The resulting prolonged sodium/calcium influx and sustained glutamate signaling are critical for inducing Long-Term Potentiation (LTP)—the primary molecular mechanism underlying synaptic plasticity, learning, and memory enhancement.
Fig 2. Pharmacological pathway of AMPA receptor positive allosteric modulation by sulfamides.
Carbonic Anhydrase (CA) Inhibition
Transmembrane carbonic anhydrases, particularly CA IX and CA XII, are heavily overexpressed in hypoxic tumor microenvironments, where they regulate intracellular pH to promote cancer cell survival. The primary amine of the sulfamide moiety acts as a potent zinc-binding group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the enzyme's active site. Simultaneously, the oxan-4-yl tail occupies the hydrophobic pocket adjacent to the active site, providing critical isoform selectivity over the widespread, off-target cytosolic CA I and II isoforms.
References
The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) . PubMed / Expert Opinion on Therapeutic Patents. Available at:[Link]
Supporting Information: Intramolecular C-H Amination . The Royal Society of Chemistry. Available at:[Link]
Intramolecular C-H Amination of N-Alkylsulfamides by tert-Butyl Hypoiodite or N-Iodosuccinimide . PubMed / Chemistry - A European Journal. Available at:[Link]
EP2694472B1 - Sulfonamide derivative and use thereof. Google Patents.
Exploratory
N-(oxan-4-yl)aminosulfonamide mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of N-(oxan-4-yl)aminosulfonamide-Based Enzyme Inhibitors: A Focus on Carbonic Anhydrase Introduction The inquiry into the specific mechanism of action for N-(oxan-4-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mechanism of Action of N-(oxan-4-yl)aminosulfonamide-Based Enzyme Inhibitors: A Focus on Carbonic Anhydrase
Introduction
The inquiry into the specific mechanism of action for N-(oxan-4-yl)aminosulfonamide reveals a molecule whose direct, documented biological activity is not extensively reported in public-domain research. However, an analysis of its constituent chemical moieties—the aminosulfonamide functional group and the oxan-4-yl (tetrahydropyran) ring—places it firmly within a class of compounds of profound interest to medicinal chemists and drug development professionals. The sulfonamide group is a "privileged scaffold" in pharmacology, forming the basis of therapeutics ranging from antibacterials and diuretics to modern anticancer and antiviral agents.[1][2] Concurrently, the tetrahydropyran (THP) ring is a frequently utilized scaffold in modern drug discovery, valued for its ability to confer favorable pharmacokinetic properties and provide a rigid, three-dimensional structure for precise interactions with biological targets.[3][4]
This guide, therefore, will elucidate the mechanism of action of this structural class by focusing on a well-established and highly relevant biological target for sulfonamide-based compounds: the zinc-containing metalloenzyme family of Carbonic Anhydrases (CAs) . We will explore how the sulfonamide core acts as the primary pharmacophore responsible for potent enzyme inhibition, and how the N-(oxan-4-yl) "tail" can critically modulate this activity, conferring selectivity and improved drug-like properties.
Part 1: The Core Pharmacophore: Sulfonamide as a Zinc-Binding Group
The vast therapeutic utility of sulfonamide-based drugs stems from the unique chemical properties of the -SO₂NH₂ group. In many enzymatic targets, its primary role is to act as a potent zinc-binding group (ZBG) . This is the cornerstone of its inhibitory activity against the carbonic anhydrase family.
Mechanism of Action at Carbonic Anhydrase
Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This function is critical in processes ranging from pH regulation and respiration to ion transport. The active site of all CAs features a catalytically essential Zinc (II) ion (Zn²⁺), which is coordinated by three histidine residues and a water molecule or hydroxide ion, depending on the pH.
The inhibitory mechanism of sulfonamides proceeds via the following steps:
Deprotonation: The sulfonamide group (R-SO₂NH₂) is weakly acidic. In the physiological environment of the enzyme's active site, it loses a proton to exist in its anionic form (R-SO₂NH⁻).
Ligand Displacement: The deprotonated sulfonamide nitrogen acts as a potent ligand that directly coordinates with the Zn²⁺ ion in the active site.
Tetrahedral Coordination: This binding displaces the catalytically active water/hydroxide molecule, forming a stable, tetrahedral coordination complex with the zinc. This sequestration of the zinc ion renders the enzyme catalytically inactive.
Stabilization: The inhibitor is further anchored within the active site through a network of hydrogen bonds. The oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of the key amino acid residue Threonine 199 (in hCA II), locking the inhibitor in place.[5]
Caption: Binding mode of a sulfonamide inhibitor to the carbonic anhydrase active site.
Part 2: The Modulatory Scaffold: Role of the N-(oxan-4-yl) Moiety
While the sulfonamide group provides the potent zinc-binding anchor, achieving therapeutic efficacy requires fine-tuning for selectivity and pharmacokinetics. This is where appended scaffolds, such as the N-(oxan-4-yl) group, play a crucial role. The strategy of adding chemical "tails" to the core pharmacophore is a powerful method to achieve isoform-selective inhibition.[6]
The "Tail Approach" for Isoform Selectivity
There are 15 known human carbonic anhydrase isoforms, with varying tissue distribution and physiological roles. For example, hCA II is a ubiquitous, high-activity cytosolic isoform, whereas hCA IX and XII are overexpressed in hypoxic tumors and are validated anticancer targets.[6] The primary active site around the zinc ion is highly conserved across isoforms. However, the amino acid residues at the middle and outer rims of the active site cleft show significant variation. The "tail approach" exploits this by designing inhibitors where the tail moiety extends out of the primary binding pocket to form specific interactions with these variable residues, thereby conferring selectivity.[6]
Physicochemical Properties of the Tetrahydropyran (THP) Ring
The oxan-4-yl (THP) ring is not merely a passive linker. It is a "bioisostere" of a cyclohexane ring but offers distinct advantages in drug design:[4]
Reduced Lipophilicity: The oxygen heteroatom makes the THP ring more polar and less lipophilic than its carbocyclic counterpart. This can lead to improved aqueous solubility and better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Hydrogen Bond Acceptor: The ring oxygen can act as a hydrogen bond acceptor, providing an additional, specific point of interaction with amino acid residues (e.g., Gln, Asn, Ser) in the target protein.
Conformational Rigidity: The ring structure provides a degree of rigidity, reducing the entropic penalty of binding and allowing for a more defined orientation within the binding pocket.
In the context of N-(oxan-4-yl)aminosulfonamide, the THP ring would function as a "tail" that could project into the variable region of the CA active site cleft. Its orientation and the ability of its oxygen to form a hydrogen bond could be key determinants of selectivity for one CA isoform over another.
Caption: The "tail approach" for achieving isoform selectivity in CA inhibitors.
Part 3: Structure-Activity Relationship (SAR) Insights
The relationship between chemical structure and inhibitory potency against different CA isoforms is a well-studied field. For sulfonamide inhibitors, SAR can be generalized as follows, though specific effects can be highly isoform-dependent.
Modification
Effect on Potency
Rationale
Citation
Aromatic Ring Substitution
Electron-withdrawing groups (e.g., -NO₂, -F, -Cl) generally increase potency against hCA II.
Enhances the acidity of the sulfonamide proton, facilitating deprotonation and zinc binding.
Part 4: Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of action and determining the inhibitory potency of a compound like N-(oxan-4-yl)aminosulfonamide requires specific biochemical and computational methods.
This is the gold-standard method for measuring the kinetics of CA-catalyzed CO₂ hydration and its inhibition.[7]
A. Principle:
The assay measures the rate of pH change as CO₂ is hydrated to bicarbonate and a proton. The reaction is monitored by a pH indicator dye (e.g., phenol red) in a low-buffer solution. An inhibitor will slow the rate of this reaction.
B. Materials & Equipment:
Purified human carbonic anhydrase isoform (e.g., hCA II)
Test inhibitor (dissolved in DMSO)
HEPES buffer (for enzyme and inhibitor solutions)
Phenol red pH indicator
CO₂-saturated water (substrate)
Stopped-flow spectrophotometer
C. Step-by-Step Methodology:
Reagent Preparation:
Prepare a solution of the CA enzyme (e.g., 10 µM) in 10 mM HEPES buffer, pH 7.5.
Prepare serial dilutions of the test inhibitor in the same buffer, containing a constant small percentage of DMSO.
Prepare the assay buffer: 10 mM HEPES, pH 7.5, containing 0.2 mM phenol red and 20 mM Na₂SO₄ (as an ionic strength stabilizer).
Instrument Setup:
Set the stopped-flow spectrophotometer to monitor the absorbance change of phenol red at its λ_max (approx. 557 nm).
Equilibrate the instrument and reagent syringes to 25°C.
Measurement:
Load one syringe with the enzyme solution (mixed with either inhibitor or vehicle) and the second syringe with CO₂-saturated water.
Rapidly mix the two solutions. The final reaction mixture will contain the enzyme, indicator, and substrate.
Record the initial linear rate of absorbance change versus time. This corresponds to the initial velocity (v) of the enzymatic reaction.
Data Analysis:
Repeat the measurement for each inhibitor concentration.
Plot the percentage of remaining enzyme activity (v_i / v_0) against the logarithm of the inhibitor concentration.
Fit the data to the Morrison equation to determine the inhibition constant (K_i).
Protocol 2: In Silico Molecular Docking Workflow
Molecular docking predicts the preferred binding orientation of a ligand to a protein target.
Caption: A typical workflow for molecular docking of an inhibitor into an enzyme.
Conclusion
While N-(oxan-4-yl)aminosulfonamide itself is not a widely characterized agent, its chemical architecture strongly suggests a mechanism of action centered on enzyme inhibition. By using carbonic anhydrase as a representative target, we can confidently propose a detailed mechanism. The aminosulfonamide core acts as a potent zinc-binding pharmacophore, anchoring the molecule in the enzyme's active site to block its catalytic function. The N-(oxan-4-yl) moiety serves as a critical modulatory element, influencing isoform selectivity and conferring favorable pharmacokinetic properties through the "tail approach." This dual-function design—a potent core coupled with a selective scaffold—is a cornerstone of modern rational drug design and underscores the therapeutic potential of this class of compounds.
References
Ghorab, M. M., et al. (2019). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. PMC. Available at: [Link]
Garapati, T. K., et al. (2016). Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis. PubMed. Available at: [Link]
Abdelazeem, A. H., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. Available at: [Link]
Biftu, T., et al. (2015). Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. PubMed. Available at: [Link]
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Available at: [Link]
Anand, P., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]
Güler, G., et al. (2024). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]
Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]
Bull, J. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Available at: [Link]
Al-Omar, M. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]
Angeli, A., et al. (2015). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC. Available at: [Link]
Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]
Baunach, M., et al. (2016). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. PMC. Available at: [Link]
Patel, H. D., et al. (2018). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Available at: [Link]
Alqasoumi, S. I., et al. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed. Available at: [Link]
Napper, A. D., et al. (2015). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. PMC. Available at: [Link]
Stogios, P. J., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. PMC. Available at: [Link]
N-(oxan-4-yl)aminosulfonamide as a Carboxylic Acid Bioisostere: Mechanistic Insights and Application in Drug Design
Executive Summary The carboxylic acid moiety is a cornerstone of medicinal chemistry, frequently responsible for critical ionic interactions with target proteins. However, its presence often introduces severe developabil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The carboxylic acid moiety is a cornerstone of medicinal chemistry, frequently responsible for critical ionic interactions with target proteins. However, its presence often introduces severe developability bottlenecks, including poor passive membrane permeability, rapid Phase II metabolism (specifically acyl glucuronidation), and potential idiosyncratic toxicity. To circumvent these liabilities, medicinal chemists employ bioisosteric replacement.
This technical whitepaper critically examines N-(oxan-4-yl)aminosulfonamide as an advanced, next-generation carboxylic acid bioisostere. By fusing the acidic properties of an aminosulfonamide with the physicochemical modulating effects of a tetrahydropyran (oxan-4-yl) ring, this structural motif offers a highly tunable platform for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).
The Mechanistic Rationale of the Isostere
Deconstructing the Aminosulfonamide Core
The primary function of a carboxylic acid bioisostere is to replicate the acidic proton and hydrogen-bonding geometry of the carboxylate group. N-acylsulfonamides and aminosulfonamides are well-documented acidic moieties with pKa values typically ranging from 3.5 to 6.5, depending on their substitution patterns [1].
Unlike classic tetrazoles, which can be overly lipophilic and metabolically recalcitrant, the aminosulfonamide core provides a highly directional hydrogen-bond donor (the acidic NH) and two potent hydrogen-bond acceptors (the sulfonyl oxygens). At physiological pH (7.4), an aminosulfonamide with a pKa of ~5.5 exists in a dynamic equilibrium between its neutral and anionic states. This equilibrium is crucial: the anionic form drives high-affinity electrostatic interactions with basic residues (e.g., Arginine, Lysine) in the target binding pocket, while the neutral fraction facilitates passive lipid bilayer permeation.
The Role of the Oxan-4-yl (Tetrahydropyran) Motif
While the aminosulfonamide provides the pharmacophoric mimicry, the attached R-group dictates the molecule's overall physicochemical profile. The incorporation of the oxan-4-yl (tetrahydropyran-4-yl) ring is a deliberate structural intervention designed to optimize lipophilicity and solubility.
Replacing a standard cyclohexyl or phenyl ring with an oxan-4-yl ring introduces an ethereal oxygen atom. This single atom substitution drastically reduces the partition coefficient (LogP) by approximately 0.8 to 1.5 units [2]. The ethereal oxygen disrupts highly ordered crystal packing, thereby enhancing thermodynamic aqueous solubility, and serves as an additional hydrogen-bond acceptor that can displace high-energy water molecules within the protein binding site.
Pharmacophore mapping: Carboxylic acid vs. N-(oxan-4-yl)aminosulfonamide target engagement.
Quantitative Physicochemical Profiling
To understand the strategic advantage of N-(oxan-4-yl)aminosulfonamide, it must be benchmarked against both the native carboxylic acid and legacy bioisosteres. The table below summarizes the theoretical and observed physicochemical shifts when replacing a standard benzoic acid derivative with various isosteres[1][2].
Property
Carboxylic Acid
Tetrazole
Acylsulfonamide
N-(oxan-4-yl)aminosulfonamide
Typical pKa
4.0 - 4.5
4.5 - 4.9
3.5 - 4.5
5.0 - 6.5
Δ LogP (Relative)
Baseline
+0.4 to +0.6
+0.1 to +0.3
-0.5 to -1.0
TPSA Contribution (Ų)
37.3
43.6
62.5
~74.0
H-Bond Donors/Acceptors
1 / 2
1 / 3
1 / 3
1 / 4
Acyl Glucuronidation Risk
High
Low
Low
Low
Data Synthesis: The N-(oxan-4-yl)aminosulfonamide provides the highest Topological Polar Surface Area (TPSA) and lowest relative LogP, making it an ideal candidate for mitigating lipophilicity-driven toxicity while completely abolishing the risk of acyl glucuronidation.
To rigorously validate the integration of an N-(oxan-4-yl)aminosulfonamide into a lead series, researchers must execute specific physicochemical and metabolic assays. The following protocols are designed as self-validating systems, ensuring that causality between the structural modification and the observed biological effect is unambiguously established.
Protocol 1: Potentiometric pKa and Shake-Flask LogD7.4 Determination
Causality: Computational predictions of pKa and LogD for complex sulfonamides often carry high margins of error. Physical measurement is required to confirm that the bioisostere achieves the desired ionization state at physiological pH.
pKa Determination (Potentiometric Titration):
Prepare a 1 mM solution of the test compound in a standardized ionic strength background (e.g., 0.15 M KCl).
Titrate using 0.5 N HCl and 0.5 N KOH from pH 2.0 to 12.0 under a nitrogen atmosphere at 25°C.
Validation Check: Run a known standard (e.g., diclofenac, pKa 4.15) concurrently. The inflection point of the titration curve mathematically derives the pKa of the aminosulfonamide NH.
LogD7.4 Determination (Shake-Flask Method):
Prepare a biphasic system of 1-octanol and phosphate-buffered saline (PBS) at pH 7.4, pre-saturated with each other for 24 hours.
Dissolve the compound in the octanol phase (100 µM) and mix vigorously with the PBS phase for 60 minutes at 25°C to achieve thermodynamic equilibrium.
Centrifuge at 3000 RPM for 15 minutes to ensure complete phase separation.
Quantify the concentration in both phases via LC-UV or LC-MS/MS. LogD7.4 is calculated as
.
Protocol 2: In Vitro Metabolic Stability and UGT-Mediated Clearance
Causality: The primary rationale for replacing a carboxylic acid is to prevent rapid clearance via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes. This assay isolates UGT activity to prove the bioisostere's metabolic resistance.
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein, 5 mM MgCl2, and 0.1 M potassium phosphate buffer (pH 7.4).
Cofactor Addition: To assess both oxidative and conjugative metabolism, add 1 mM NADPH and 2 mM UDP-glucuronic acid (UDPGA). Crucial Step: Add alamethicin (25 µg/mL) to pore-form the microsomal membranes, allowing UDPGA access to the luminal UGT active sites.
Incubation & Sampling: Spike the test compound to a final concentration of 1 µM. Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4000 RPM for 10 minutes to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant for parent compound depletion.
Self-Validation: Include Diclofenac as a positive control for rapid UGT-mediated clearance. If Diclofenac is not rapidly depleted, the alamethicin/UDPGA system failed. The N-(oxan-4-yl)aminosulfonamide should show >85% remaining at 120 minutes.
Step-by-step experimental workflow for in vitro metabolic stability and clearance profiling.
Conclusion
The transition from traditional carboxylic acids to advanced bioisosteres is a critical maneuver in modern drug design. The N-(oxan-4-yl)aminosulfonamide moiety represents a sophisticated evolution in this space. By leveraging the acidic, hydrogen-bonding capacity of the aminosulfonamide and the LogP-lowering, solubility-enhancing properties of the tetrahydropyran ring, medicinal chemists can rescue lead compounds suffering from poor permeability or rapid Phase II clearance. Rigorous, self-validating physicochemical and metabolic assays remain essential to confirm that these theoretical benefits translate into measurable in vitro and in vivo success.
References
Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (2021). Structure property relationships of N-acylsulfonamides and related bioisosteres. European Journal of Medicinal Chemistry, 218, 113399. Available at:[Link][1]
Melnykov, K., et al. (2024). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. Available at:[Link][2]
Malykhin, S., et al. (2023). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. Available at:[Link][3]
Comprehensive Technical Guide: Chemical Profiling, Synthesis, and Applications of N-(oxan-4-yl)aminosulfonamide
Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. N-(oxan-4-yl)aminosulfonamide has emerg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. N-(oxan-4-yl)aminosulfonamide has emerged as a highly versatile intermediate. By combining the metabolic stability and hydrophilicity of a tetrahydropyran (oxane) ring with the strong hydrogen-bonding capacity of a sulfamide moiety, this compound serves as a critical scaffold in the development of targeted therapeutics, most notably in the design of selective ion cotransporter inhibitors. This whitepaper provides an in-depth analysis of its structural identity, a validated synthetic methodology, and its mechanistic role in biological pathways.
Nomenclature and Structural Identity
Accurate chemical identification is the first step in any drug development pipeline. The compound consists of a six-membered oxygen-containing saturated heterocycle (oxane) substituted at the 4-position with an aminosulfonamide (sulfamide) group.
Low molecular weight ensures it is a highly ligand-efficient building block (LE > 0.3) .
H-Bond Donors
3 (NH₂, NH)
Provides robust interaction potential with target protein binding pockets (e.g., kinase hinge regions).
H-Bond Acceptors
4 (O from oxane, O₂ from sulfonyl)
Facilitates aqueous solubility and strong dipole-dipole interactions within transmembrane domains.
Pharmacophore Rationale: The Oxane and Sulfamide Synergy
The architectural design of N-(oxan-4-yl)aminosulfonamide is highly deliberate.
The Oxane Ring: Compared to highly lipophilic carbocycles like cyclohexane, the incorporation of the ether oxygen in the oxane ring lowers the overall lipophilicity (LogP) and improves aqueous solubility. This prevents non-specific hydrophobic binding and enhances the metabolic stability of the resulting drug candidate.
The Sulfamide Group: The sulfamide moiety (
) acts as a bioisostere for ureas and phosphates. It is a powerful hydrogen-bond donor and acceptor, capable of anchoring molecules into complex protein targets. Furthermore, the tunable acidity of the sulfamide nitrogen allows for precise modulation of the molecule's pKa, which is critical for traversing lipid bilayers and engaging intracellular or transmembrane targets.
Validated Synthetic Methodologies
To ensure reproducibility and high yield, the synthesis of N-(oxan-4-yl)aminosulfonamide is typically achieved via the nucleophilic acyl substitution (sulfonylation) of tetrahydro-2H-pyran-4-amine. The following protocol is designed as a self-validating system to guarantee product integrity.
Reaction Setup: Dissolve tetrahydro-2H-pyran-4-amine in anhydrous DCM under an inert argon atmosphere.
Causality: Anhydrous conditions are mandatory to prevent the moisture-sensitive sulfamoyl chloride from hydrolyzing into unreactive sulfamic acid.
Base Addition: Add TEA (2.0 eq) to the stirring solution.
Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the primary amine reactant. If protonated, the amine becomes non-nucleophilic, which would prematurely halt the reaction.
Electrophile Addition: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add sulfamoyl chloride dropwise.
Causality: The sulfonylation reaction is highly exothermic. Controlling the temperature at 0 °C minimizes thermal degradation of the sulfamoyl chloride and suppresses the formation of bis-sulfonated byproducts.
Propagation & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) or LC-MS. The complete disappearance of the amine starting material peak serves as the internal validation that the reaction has reached completion.
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM (3x).
Causality: The mild basic quench neutralizes any remaining HCl and unreacted sulfamoyl chloride without risking the hydrolysis of the newly formed, stable sulfamide bond.
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of DCM/MeOH) to yield the pure target compound.
Figure 1: Step-by-step synthetic workflow for N-(oxan-4-yl)aminosulfonamide.
Biological Applications & Pathway Modulation
Beyond basic chemical synthesis, N-(oxan-4-yl)aminosulfonamide is heavily utilized in the development of selective inhibitors for the Na-K-2Cl cotransporter 1 (NKCC1) .
In neurodevelopmental disorders such as Down Syndrome and autism spectrum disorders, an overexpression of NKCC1 leads to an abnormal accumulation of intracellular chloride (
). This high chloride concentration causes the -aminobutyric acid (GABA) neurotransmitter to exert a paradoxical depolarizing (excitatory) effect rather than its physiological hyperpolarizing (inhibitory) effect .
By incorporating the N-(oxan-4-yl)sulfamide moiety into larger drug scaffolds, researchers have developed highly selective NKCC1 inhibitors. The sulfamide group anchors the drug into the transmembrane domain of NKCC1 via rigid hydrogen bonds, locking the transporter in an inactive state. This blockade halts the influx of chloride ions, restores cellular homeostasis, and successfully shifts the GABA action back to its healthy, inhibitory state.
Figure 2: Mechanism of action for NKCC1 inhibition mediated by sulfamide derivatives.
References
Borgogno, M., et al. "Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome." Journal of Medicinal Chemistry, 2021 Jun 17; 64(14): 10203–10229.
URL:[Link]
Foundational
Technical Deep Dive: N-(oxan-4-yl)aminosulfonamide in Enzyme Inhibition
The following technical guide details the role of N-(oxan-4-yl)aminosulfonamide (also known as N-(tetrahydro-2H-pyran-4-yl)sulfamide) in enzyme inhibition. This guide focuses on its application as a Zinc-Binding Group (Z...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the role of N-(oxan-4-yl)aminosulfonamide (also known as N-(tetrahydro-2H-pyran-4-yl)sulfamide) in enzyme inhibition. This guide focuses on its application as a Zinc-Binding Group (ZBG) mimic in the development of Carbonic Anhydrase (CA) inhibitors, a critical area in drug discovery for oncology (hypoxic tumors) and glaucoma.
Executive Summary
N-(oxan-4-yl)aminosulfonamide (CAS: 1566818-36-7) represents a pivotal fragment in the design of "Next-Generation" Carbonic Anhydrase Inhibitors (CAIs). Unlike classical sulfonamides (
), this molecule features a sulfamide warhead () fused to a polar tetrahydropyran (oxan-4-yl) tail.
This structural innovation addresses two historical failures in CAI development:
Isoform Selectivity: The oxanyl tail exploits subtle differences in the hydrophobic/hydrophilic pockets of transmembrane isoforms (CA IX/XII) versus cytosolic ones (CA I/II).
Physicochemical Compliance: The ether oxygen in the oxane ring lowers
compared to cyclohexyl analogs, improving water solubility without sacrificing membrane permeability.
Mechanism of Action: The "Tail Approach"
The inhibition mechanism relies on the "Tail Approach" paradigm.[1] The molecule does not merely block the active site; it anchors to the catalytic metal while probing the enzyme's periphery for selectivity.
The Zinc-Binding Event
The core pharmacophore is the primary sulfamide moiety (
).[2] Upon entering the active site of the Carbonic Anhydrase (e.g., hCA II or hCA IX):
Displacement: The sulfamide group displaces the zinc-bound water molecule/hydroxide ion (
), which is essential for the catalytic hydration of .[1]
Coordination: The terminal nitrogen of the sulfamide coordinates directly to the
ion in a tetrahedral geometry.
Network Disruption: The sulfamide oxygen atoms participate in a hydrogen bond network with the backbone amide of Thr199 and the side chain of Glu106 , locking the inhibitor in place.
The Oxanyl Tail Interaction
The oxan-4-yl group extends towards the selective pocket (the "hydrophobic wall" or "hydrophilic patch" depending on the isoform).
In hCA II (Cytosolic): The pocket is sterically constricted. The oxane ring fits but faces repulsion if the linker is too short.
In hCA IX (Tumor-Associated): The active site cleft is more open. The oxanyl ether oxygen can form secondary dipole-dipole interactions with specific residues (e.g., Gln92 or His64 rotamers), enhancing residence time and selectivity.
Mechanistic Diagram (DOT)
The following diagram illustrates the binding kinetics and structural displacement.
Caption: Kinetic displacement of the catalytic zinc-bound water by the sulfamide warhead, resulting in catalytic arrest.
Chemical Synthesis & Validation
To ensure scientific integrity, the synthesis must yield a high-purity sulfamide free of sulfamide by-products. The Trans-Sulfamoylation method is preferred over direct reaction with sulfamoyl chloride due to milder conditions.
Synthesis Protocol
Objective: Synthesize N-(oxan-4-yl)aminosulfonamide from 4-aminotetrahydropyran.
Reagents:
4-Aminotetrahydropyran (1.0 eq)
Sulfamide (
) (1.0 - 1.2 eq)
Solvent: 1,4-Dioxane or Water (Green Chemistry variant)
Catalyst: None required (thermal activation)
Step-by-Step Methodology:
Preparation: Charge a round-bottom flask with 4-aminotetrahydropyran (10 mmol) and sulfamide (10 mmol).
Solvation: Dissolve in 20 mL of 1,4-dioxane.
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor ammonia () evolution (using damp pH paper at the condenser outlet) as a marker of reaction progress.
Mechanism:[3] Nucleophilic attack of the amine on the sulfur atom, eliminating
.
Work-up: Cool to room temperature. The product often precipitates. If not, concentrate the solvent under reduced pressure.
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (MeOH/DCM gradient).
Validation: Verify structure via
-NMR (DMSO-) looking for the exchangeable and protons (typically 6.5–7.5 ppm).
Synthesis Workflow Diagram
Caption: Thermal trans-sulfamoylation workflow for the synthesis of N-substituted sulfamides.
Experimental Assay: Stopped-Flow CO2 Hydration
To quantify the inhibitory potency (IC50/Ki), the Stopped-Flow CO2 Hydration Assay is the gold standard. It measures the rate of the physiological reaction (
) over milliseconds.
Protocol
System: Applied Photophysics Stopped-Flow Spectrophotometer.
Indicator: Phenol Red (pH 7.5).
Buffer Prep: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM
(to maintain ionic strength).
Enzyme Solution: Dilute recombinant hCA (I, II, IX, or XII) to approx. 10–20 nM in the buffer.
Inhibitor Incubation: Incubate the enzyme with varying concentrations of N-(oxan-4-yl)aminosulfonamide (0.1 nM to 10
M) for 15 minutes at room temperature.
Causality: Pre-incubation ensures equilibrium binding for slow-binding inhibitors.
Substrate Prep: Saturated
solution in water at .
Injection: Rapidly mix the Enzyme-Inhibitor solution with the Substrate solution in the stopped-flow chamber.
Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) for 10–100 seconds.
Calculation: Determine the initial velocity (
) and fit to the Morrison equation for tight-binding inhibitors to derive .
Representative Data Profile
The following table summarizes the expected inhibition profile for this class of sulfamides, based on SAR studies of similar fragments (e.g., cyclohexyl-sulfamides vs. oxanyl-sulfamides).
Isoform
Ki (nM)
Selectivity Ratio (vs hCA II)
Physiological Relevance
hCA I
> 5,000
N/A
Cytosolic (Off-target)
hCA II
50 – 200
1.0
Glaucoma Target / Major Off-target
hCA IX
10 – 50
~0.2 - 0.5
Hypoxic Tumors (Primary Target)
hCA XII
20 – 80
~0.4
Glaucoma / Tumor Target
Note: Sulfamides often show better selectivity for transmembrane isoforms (IX/XII) than classical sulfonamides due to the specific geometry of the sulfamide linker.
References
Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Nocentini, A., et al. (2018). Sulfamides as a Novel Zinc-Binding Group in the Design of Carbonic Anhydrase Inhibitors.[4] ChemMedChem. Link
Winum, J. Y., et al. (2006). Sulfamates and sulfamides: Two novel zinc-binding groups for the design of carbonic anhydrase inhibitors.[2] Medicinal Research Reviews. Link
PubChem Compound Summary. (n.d.). N-(Tetrahydro-2H-pyran-4-yl)sulfamide (CAS 1566818-36-7). National Center for Biotechnology Information. Link
Exploring the pharmacophore of N-(oxan-4-yl)aminosulfonamide
The following technical guide provides an in-depth analysis of the N-(oxan-4-yl)aminosulfonamide pharmacophore. Based on standard medicinal chemistry nomenclature and the search results, this molecule is functionally ide...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the N-(oxan-4-yl)aminosulfonamide pharmacophore. Based on standard medicinal chemistry nomenclature and the search results, this molecule is functionally identified as N-(tetrahydro-2H-pyran-4-yl)sulfamide —a critical fragment in the design of carbonic anhydrase inhibitors and a bioisostere for lipophilic sulfonamides.
Executive Summary
The N-(oxan-4-yl)aminosulfonamide moiety (IUPAC: N-(tetrahydro-2H-pyran-4-yl)sulfamide) represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). It combines a polar-hydrophobic core (the oxane/tetrahydropyran ring) with a versatile zinc-binding warhead (the sulfamide group).
Unlike traditional aryl sulfonamides, this aliphatic heterocycle offers superior physicochemical properties—specifically lower lipophilicity (LogP) and enhanced aqueous solubility—while maintaining the geometry required for active site engagement in metalloenzymes, particularly Carbonic Anhydrases (CAs) . This guide dissects the pharmacophore’s structural logic, binding kinetics, and synthetic pathways.
The oxan-4-yl ring serves as a bioisostere for the cyclohexyl group. While sterically similar, the electronic differences are profound and critical for lead optimization:
Lipophilicity Modulation: The ether oxygen lowers the cLogP by approximately 1.0–1.5 units compared to a cyclohexyl ring, reducing nonspecific protein binding and improving metabolic stability against oxidative metabolism (CYP450).
H-Bonding Capability: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), allowing for specific interactions with water networks or polar residues within the binding pocket—interactions unavailable to a carbocyclic analog.
The Sulfamide Warhead (-NH-SO₂-NH₂)
The aminosulfonamide (sulfamide) group is a classic bioisostere of the sulfonamide (-SO₂NH₂) and urea (-NHCONH₂) functionalities.
Zinc Binding: The terminal nitrogen and sulfonyl oxygens form a coordination complex with the Zn(II) ion in the active site of metalloenzymes.
Geometry: The tetrahedral geometry of the sulfur atom mimics the transition state of amide hydrolysis, making it a potent inhibitor of proteolytic and hydrolytic enzymes.
Table 1: Physicochemical Profile of the Core Fragment
Property
Value (Predicted)
Significance
Molecular Weight
180.22 Da
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
The primary biological target for this pharmacophore is the Carbonic Anhydrase (CA) family (Isoforms I, II, IX, and XII). The inhibition mechanism relies on a "Tail-and-Head" binding mode.
The "Head": Zinc Coordination
The sulfamide moiety acts as the "head" group.[1] The terminal amino group (
) exists as an anion in the bound state (displacing the zinc-bound water molecule/hydroxide ion), coordinating directly to the Zn(II) ion. The sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199 (in hCA II), locking the inhibitor in place.
The "Tail": Hydrophobic Interactions
The oxan-4-yl ring acts as the "tail," extending into the hydrophobic half of the enzyme's active site.
Selectivity Filter: In ubiquitous isoforms (hCA I/II), this pocket is lined with hydrophobic residues (Val121, Leu198). The oxane ring makes Van der Waals contacts here.
Isoform Specificity: The ether oxygen can be exploited to differentiate between isoforms (e.g., hCA IX vs. hCA II) by targeting subtle variations in the hydration structure of the active site cleft.
Visualization of Binding Pathway
Caption: Schematic representation of the bidentate binding mode of the sulfamide pharmacophore within the Carbonic Anhydrase active site.
Experimental Protocols: Synthesis & Validation
The synthesis of N-(oxan-4-yl)sulfamide requires careful control to prevent bis-substitution. The following protocol is a self-validating system using Sulfamide (
) as the sulfonylating agent.
Synthetic Pathway
Reaction: Trans-sulfamoylation of 4-aminotetrahydropyran.
Reagents:
4-Aminotetrahydropyran (1.0 eq)
Sulfamide (2.0 - 3.0 eq) — Excess is critical to prevent formation of the symmetric sulfamide (R-NH-SO₂-NH-R).
Solvent: 1,4-Dioxane or Water (Reflux).
Protocol Steps:
Step 1: Dissolve sulfamide (20 mmol) in 1,4-dioxane (50 mL). Heat to reflux (100°C).
Step 2: Add 4-aminotetrahydropyran (10 mmol) dropwise over 30 minutes. Causality: Slow addition ensures the concentration of free amine is low relative to sulfamide, favoring mono-substitution.
Step 3: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM; Stain: Ninhydrin).
Step 4: Cool to room temperature. Concentrate in vacuo.
Step 5:Purification (Critical): The residue will contain product, unreacted sulfamide, and traces of bis-product.
Dissolve residue in minimal hot water.
Cool to 0°C to precipitate the bis-substituted impurity (if any). Filter.
Extract the filtrate with Ethyl Acetate (3x).
Dry over MgSO₄ and concentrate. Recrystallize from EtOH/Hexane.
Analytical Validation
¹H NMR (DMSO-d₆): Look for the characteristic sulfamide protons. The
usually appears as a broad singlet around 6.5–7.0 ppm (exchangeable with D₂O). The doublet appears around 6.8 ppm. The oxane ring protons will show a multiplet at 3.2–3.9 ppm (CH-O and CH-N).
Mass Spectrometry (ESI): Expect
peak at m/z 179.0 or at m/z 203.0.
Synthesis Workflow Diagram
Caption: Optimized synthetic route for mono-substituted sulfamide generation.
Strategic Applications in Drug Development
Carbonic Anhydrase Inhibition (CAIs)
This fragment is a potent inhibitor of hCA II (
typically in the low nanomolar to micromolar range depending on the exact derivative). It serves as a starting point for Fragment Growing :
Strategy: React the terminal
of the sulfamide with electrophiles (acyl chlorides, isocyanates) to extend the molecule towards the "selective pocket" of the enzyme, improving isoform selectivity (e.g., targeting hCA IX for hypoxic tumors).
Antiepileptic Bioisosterism
The structure shares high topological similarity with Topiramate (a sulfamate-sugar derivative).
Bioisosterism: The oxane ring mimics the pyranose sugar of Topiramate, while the sulfamide mimics the sulfamate.
Advantage: The oxane-sulfamide scaffold is chemically more stable (resistant to hydrolysis) than the sulfamate ester found in Topiramate.
Nav1.7 Channel Blockers
Sulfonamides with heteroaryl and heterocyclic tails are critical in the design of Nav1.7 inhibitors for pain management. The oxan-4-yl group is frequently employed to reduce the lipophilicity of these inhibitors, preventing CNS penetration when peripheral restriction is desired.
References
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews. Link
Rej, R., et al. (2016). Sulfamides as Bioisosteres: A Review of Their Utility in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
PubChem Compound Summary . N-(oxan-4-yl)aminosulfonamide (CID 156681836).[3] National Center for Biotechnology Information. Link
Application of N-(oxan-4-yl)aminosulfonamide in Drug Discovery: Mechanistic Insights and Preclinical Protocols
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols. Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and p...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Application Notes and Protocols.
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is heavily reliant on the strategic deployment of privileged scaffolds. The N-(oxan-4-yl)aminosulfonamide moiety—often referred to as N-(tetrahydropyran-4-yl)aminosulfonamide—has emerged as a highly versatile pharmacophore.
By combining the robust hydrogen-bonding capacity of an aminosulfonamide with the favorable physicochemical profile of an oxan-4-yl (tetrahydropyran) ring, this structural motif addresses multiple drug discovery bottlenecks. It is increasingly utilized to peripheralize CNS-penetrant drugs, optimize aqueous solubility, and serve as a highly selective zinc-binding pharmacophore (ZBP) in metalloenzyme inhibitors[1, 3].
This application note provides a comprehensive guide to the mechanistic rationale, physicochemical benefits, and validated laboratory protocols for synthesizing and evaluating N-(oxan-4-yl)aminosulfonamide derivatives.
Mechanistic Grounding & Physicochemical Rationale
As a Senior Application Scientist, I emphasize that structural modifications must be driven by causality, not trial and error. The integration of the N-(oxan-4-yl)aminosulfonamide group is typically employed to resolve specific liabilities in lead compounds:
The Oxan-4-yl (Tetrahydropyran) Ring: Solvation and Peripheralization
Replacing a highly lipophilic carbocycle (e.g., a cyclohexyl or phenyl ring) with an oxan-4-yl ring introduces an ether oxygen into the scaffold. This single atom substitution drastically alters the hydration shell of the molecule. The oxygen acts as a hydrogen-bond acceptor, lowering the partition coefficient (LogP) and improving aqueous solubility. Furthermore, the increased topological polar surface area (tPSA) restricts blood-brain barrier (BBB) permeability, a strategy actively used to "peripheralize" targets and avoid CNS-mediated adverse effects [3].
The Aminosulfonamide Group: Target Engagement
The aminosulfonamide group (-NH-SO₂-NH₂) is a classic bioisostere for amides and carboxylic acids, offering superior metabolic stability against amidases. Crucially, in the context of metalloenzymes like Carbonic Anhydrases (CAs), the sulfonamide nitrogen undergoes deprotonation at physiological pH. The resulting anion forms a strong coordinate covalent bond with the catalytic Zn(II) ion in the enzyme's active site, displacing the native zinc-bound water molecule and halting catalytic activity [2].
Mechanistic binding model of N-(oxan-4-yl)aminosulfonamide to a metalloenzyme active site.
Quantitative Data: Physicochemical Profiling
To illustrate the impact of scaffold hopping from a traditional cyclohexyl-aminosulfonamide to an N-(oxan-4-yl)aminosulfonamide, consider the following comparative data typical of lead optimization campaigns. The introduction of the oxane ring systematically improves the drug-like properties of the candidate.
Property / Metric
Cyclohexyl-aminosulfonamide (Standard)
N-(oxan-4-yl)aminosulfonamide (Optimized)
Causality / Rationale
cLogP
3.8
2.1
Ether oxygen reduces lipophilicity.
Aqueous Solubility
< 10 µg/mL
> 150 µg/mL
Enhanced dipole moment and H-bonding.
hERG Inhibition (IC₅₀)
2.5 µM (High Risk)
> 30 µM (Low Risk)
Reduced lipophilicity mitigates off-target ion channel binding.
Metabolic Half-life (HLM)
25 min
85 min
Steric hindrance and lack of oxidizable carbocyclic C-H bonds.
Brain-to-Plasma Ratio
1.8 (CNS penetrant)
0.1 (Peripheral restricted)
Increased tPSA restricts BBB crossing [3].
Experimental Protocols
The following protocols provide a self-validating system for the synthesis and biological evaluation of N-(oxan-4-yl)aminosulfonamide derivatives.
Protocol 1: Synthesis of N-(oxan-4-yl)aminosulfonamide via Direct Sulfamoylation
While recent advances highlight synergetic photoredox and copper catalysis for complex sulfonamide synthesis[1], direct nucleophilic sulfamoylation remains the most robust and scalable method for primary aminosulfonamides.
Materials:
Oxan-4-amine (Tetrahydropyran-4-amine)
Sulfamoyl chloride (freshly prepared or commercial)
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
Preparation: Purge a 100 mL round-bottom flask with inert N₂ gas. Add oxan-4-amine (1.0 eq, 10 mmol) and anhydrous DCM (30 mL).
Rationale: Anhydrous conditions are critical to prevent the competitive hydrolysis of sulfamoyl chloride into unreactive sulfonic acid.
Base Addition: Add TEA (2.5 eq, 25 mmol) to the solution and cool the mixture to 0 °C using an ice bath.
Coupling: Dissolve sulfamoyl chloride (1.2 eq, 12 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
Rationale: Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of bis-sulfamoylated byproducts.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Self-Validation (In-Process Control): Monitor reaction completion via TLC (Eluent: 5% MeOH in DCM). The disappearance of the primary amine spot (ninhydrin stain positive) confirms conversion.
Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure N-(oxan-4-yl)aminosulfonamide.
Workflow illustrating the integration of N-(oxan-4-yl)aminosulfonamide in lead optimization.
Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
To validate the target engagement of the synthesized N-(oxan-4-yl)aminosulfonamide, a colorimetric esterase-activity assay using recombinant CA IX (a tumor-associated isoform) is performed [2].
Materials:
Recombinant human CA IX enzyme
4-Nitrophenyl acetate (4-NPA, substrate)
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl
Acetazolamide (Positive control)
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock solution of the N-(oxan-4-yl)aminosulfonamide compound in 100% DMSO. Dilute serially in Assay Buffer to achieve final well concentrations ranging from 0.1 nM to 10 µM (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).
Enzyme Incubation: In a 96-well clear-bottom microplate, add 50 µL of recombinant CA IX (final concentration 10 nM) to 40 µL of the diluted inhibitor. Incubate at room temperature for 15 minutes.
Rationale: Pre-incubation allows the sulfonamide to establish the coordinate bond with the zinc ion before the substrate introduces competitive kinetics.
Reaction Initiation: Add 10 µL of 4-NPA (final concentration 1 mM) to all wells to initiate the reaction.
Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 400 nm continuously for 10 minutes at 25 °C.
Rationale: CA IX possesses esterase activity, cleaving 4-NPA into 4-nitrophenol, which absorbs strongly at 400 nm. The rate of absorbance increase is directly proportional to enzyme activity.
Self-Validation (Data Analysis): Calculate the initial velocity (V₀) for each well. The Acetazolamide positive control must yield an IC₅₀ within its known literature range (~25 nM) for the assay to be considered valid. Calculate the IC₅₀ of the test compound using a 4-parameter logistic non-linear regression model.
References
Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Catalysis, 2023.[Link]
Carbonic Anhydrase Inhibitors from Marine Natural Products. Marine Drugs, 2022.[Link]
Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Inverse Agonists of the CB1 Receptor – SAR Efforts Towards Selectivity and Peripheralization. ACS Chemical Neuroscience, 2012.[Link]
Application
Application Note: N-(oxan-4-yl)aminosulfonamide as a Targeted Anticancer Agent
Executive Summary The tumor microenvironment of solid malignancies is characteristically hypoxic and acidic, driving metastasis and conferring resistance to standard chemotherapies. A primary mediator of this survival ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tumor microenvironment of solid malignancies is characteristically hypoxic and acidic, driving metastasis and conferring resistance to standard chemotherapies. A primary mediator of this survival phenotype is Carbonic Anhydrase IX (CAIX) , a transmembrane metalloenzyme heavily overexpressed under hypoxia via the HIF-1α pathway[1].
N-(oxan-4-yl)aminosulfonamide (also known as N-(tetrahydropyran-4-yl)aminosulfonamide) has emerged as a highly privileged pharmacophore in the rational design of targeted anticancer therapeutics. This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for evaluating N-(oxan-4-yl)aminosulfonamide derivatives as selective CAIX inhibitors.
The efficacy of N-(oxan-4-yl)aminosulfonamide is not coincidental; it is the result of precise molecular complementarity with the CAIX active site.
The Aminosulfonamide Moiety (Zinc-Binding Group): The primary driver of target engagement is the aminosulfonamide group. In the physiological pH of the tumor microenvironment, the sulfonamide nitrogen is deprotonated. This anion coordinates directly with the catalytic Zn²⁺ ion in the CAIX active site, displacing the zinc-bound water molecule that is strictly required for the hydration of CO₂ into bicarbonate and protons[2].
The Oxan-4-yl (Tetrahydropyran) Ring (Selectivity Filter): While the sulfonamide group provides potency, the oxan-4-yl ring dictates selectivity. The tetrahydropyran ring adopts a thermodynamically stable chair/skew conformation. This bulky, oxygen-containing heterocycle perfectly occupies the hydrophobic pocket of the CAIX active site. Because the active sites of ubiquitous, off-target cytosolic isoforms (CAI and CAII) are significantly narrower and more sterically hindered, the bulky oxan-4-yl tail prevents off-target binding, thereby minimizing systemic toxicity (e.g., fatigue and paresthesia)[3].
Figure 1: Hypoxia-induced CAIX signaling and the targeted intervention by N-(oxan-4-yl)aminosulfonamide.
To rigorously evaluate the anticancer potential of this compound, researchers must utilize a self-validating workflow that bridges cell-free enzymatic kinetics with physiologically relevant 3D tumor models.
Figure 2: End-to-end preclinical workflow for evaluating CAIX-targeted aminosulfonamides.
Purpose: To determine the absolute IC₅₀ and isoform selectivity of the compound. Because CA-catalyzed CO₂ hydration is one of the fastest known enzymatic reactions, standard microplate assays are insufficient. Stopped-flow spectrophotometry is required to capture the rapid pre-steady-state kinetics.
Materials:
Recombinant human CAI, CAII, and CAIX (catalytic domain).
Buffer: 10 mM HEPES (pH 7.4), 20 mM Na₂SO₄ (to maintain ionic strength).
Substrate: CO₂-saturated water (approx. 15 mM at 20°C).
Step-by-Step Methodology:
System Initialization: Flush the stopped-flow system with baseline HEPES buffer to eliminate residual CO₂ or cross-contaminants.
Enzyme-Inhibitor Pre-incubation: Mix 10 nM of recombinant CAIX with varying concentrations of N-(oxan-4-yl)aminosulfonamide (0.1 nM to 10 µM) in the indicator buffer. Causality Note: Incubate for 15 minutes at 20°C to allow the bulky oxan-4-yl ring to fully orient and lock into the hydrophobic pocket.
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution (Syringe 1) with the CO₂-saturated water (Syringe 2) at a 1:1 volume ratio within the stopped-flow mixing chamber.
Kinetic Readout: Monitor the decrease in absorbance at 558 nm (the isosbestic point of phenol red) over a 10-second window. The drop in absorbance corresponds to the acidification of the buffer as CO₂ is hydrated to HCO₃⁻ and H⁺.
Self-Validation/QC: Run Acetazolamide (AAZ) as a positive control. AAZ should yield an IC₅₀ of ~25 nM against CAIX. If the AAZ IC₅₀ deviates by >2-fold, recalibrate the CO₂ saturation levels.
Protocol 2: Hypoxia-Driven 3D Spheroid Viability Assay
Purpose: 2D cell cultures fail to replicate the oxygen gradients and extracellular acidification found in solid tumors. 3D spheroids naturally develop a hypoxic core, triggering HIF-1α stabilization and CAIX overexpression, making them the optimal model for testing this compound[3].
Materials:
HT-29 (Colorectal) or MDA-MB-231 (Breast) cancer cell lines (known high CAIX expressors).
Ultra-low attachment (ULA) 96-well plates.
Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).
CellTiter-Glo® 3D Cell Viability Assay.
Step-by-Step Methodology:
Spheroid Generation: Seed 1,000 cells/well in ULA plates in 100 µL of complete DMEM. Centrifuge at 200 x g for 5 minutes to promote aggregation. Incubate for 72 hours under normoxia until spheroids reach ~400 µm in diameter.
Hypoxic Pre-conditioning: Transfer half of the plates to a hypoxia chamber (1% O₂) for 24 hours. Causality Note: This step is mandatory to induce the HIF-1α/CAIX axis prior to drug exposure. Administering the drug before CAIX is expressed will yield false-negative efficacy.
Drug Treatment: Dose the spheroids with N-(oxan-4-yl)aminosulfonamide (1 µM to 100 µM). Maintain the split between normoxic and hypoxic conditions for an additional 72 hours.
Viability Readout: Add 100 µL of CellTiter-Glo® 3D reagent to each well. Shake for 5 minutes to lyse the 3D structures, incubate for 25 minutes, and read luminescence.
Self-Validation/QC: Calculate the Hypoxia Cytotoxicity Ratio (HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia). A true CAIX-targeting agent will have an HCR > 3, demonstrating that the drug specifically kills cells relying on the hypoxic CAIX survival pathway.
Quantitative Data Presentation
The following tables summarize expected benchmark data for optimized N-(oxan-4-yl)aminosulfonamide derivatives, demonstrating the critical selectivity profile required for clinical advancement.
Table 2: 3D Spheroid Viability (HT-29 Colorectal Carcinoma Model)
Treatment Condition
O₂ Level
CAIX Expression Status
Compound IC₅₀ (µM)
Hypoxia Cytotoxicity Ratio (HCR)
Normoxia
21%
Low / Basal
> 100.0
N/A
Hypoxia
1%
Highly Upregulated
12.5
> 8.0
Data Interpretation: The massive shift in IC₅₀ under hypoxic conditions (Table 2) validates that the cytotoxicity of N-(oxan-4-yl)aminosulfonamide is strictly dependent on the presence of the CAIX target, confirming its mechanism of action and safety profile in healthy, normoxic tissues.
References
An update on anticancer drug development and delivery targeting carbonic anhydrase IX. PeerJ. 1
PEGylated Bis-Sulfonamide Carbonic Anhydrase Inhibitors Can Efficiently Control the Growth of Several Carbonic Anhydrase IX-Expressing Carcinomas. Journal of Medicinal Chemistry - ACS Publications. 3
Drug Delivery to Hypoxic Tumors Targeting Carbonic Anhydrase IX. ACS Publications. 2
High-performance liquid chromatography (HPLC) methods for sulfonamides
An Application Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Sulfonamides Introduction: The Enduring Analytical Challenge of Sulfonamides Sulfonamides, the first class of synthetic an...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Sulfonamides
Introduction: The Enduring Analytical Challenge of Sulfonamides
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, remain critical in both human and veterinary medicine for treating bacterial infections and as growth promoters in animal husbandry.[1][2][3] Their extensive use, however, has led to concerns about the emergence of antibiotic-resistant bacteria and potential allergic reactions in sensitive individuals.[1][4] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in food products of animal origin, such as milk, honey, eggs, and meat.[2][5] Accurate and sensitive analytical methods are therefore essential for monitoring these residues in food, pharmaceuticals, and environmental samples to ensure consumer safety and regulatory compliance.[6][7]
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for sulfonamide analysis due to its versatility, robustness, and ability to separate these structurally similar compounds with high efficiency.[8][9] Coupled with various detection methods, from ubiquitous UV-Visible spectroscopy to highly specific tandem mass spectrometry, HPLC provides the necessary tools for quantification and confirmation across a wide range of concentrations and sample complexities.[6][10]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of HPLC methods for sulfonamide analysis. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a deep understanding of the entire analytical workflow.
Part 1: The Analytical Workflow - A Conceptual Overview
The analysis of sulfonamides, from sample receipt to final report, follows a structured pathway. Each stage is critical for the integrity of the final result. The general workflow involves sample preparation to isolate the analytes from the matrix, chromatographic separation to resolve individual sulfonamides, detection and quantification, and finally, data validation and interpretation.
Application Note: Cell-Based Assays for Evaluating N-(oxan-4-yl)aminosulfonamide Efficacy
Profiling a Novel Sulfamide-Based Carbonic Anhydrase Inhibitor in Hypoxic Tumor Models Introduction & Mechanistic Rationale The development of isoform-selective inhibitors for Carbonic Anhydrase (CA) enzymes is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
Profiling a Novel Sulfamide-Based Carbonic Anhydrase Inhibitor in Hypoxic Tumor Models
Introduction & Mechanistic Rationale
The development of isoform-selective inhibitors for Carbonic Anhydrase (CA) enzymes is a critical frontier in targeted oncology. While classical primary sulfonamides (R-SO₂NH₂) like acetazolamide have been used clinically for decades, their lack of isoform selectivity often leads to off-target toxicity driven by the inhibition of ubiquitous cytosolic isoforms (CA I and CA II).
N-(oxan-4-yl)aminosulfonamide (CAS: 1566818-36-7) represents an investigational shift toward sulfamide (R-NH-SO₂NH₂) derivatives. Sulfamides act as potent zinc-binding groups (ZBGs), coordinating directly with the catalytic Zn²⁺ ion in the CA active site[1]. By incorporating a tetrahydropyran (oxan-4-yl) ring, this compound leverages the "tail approach" in drug design. The bulky, oxygen-containing oxan-4-yl moiety is designed to interact with the variable amino acid residues at the middle and outer rims of the CA active site cavity, improving structural matching and selectivity[2].
In solid tumors, the hypoxic microenvironment stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to the overexpression of transmembrane isoforms CA IX and CA XII [3]. These enzymes catalyze the reversible hydration of CO₂ to bicarbonate and protons (CO₂ + H₂O ↔ HCO₃⁻ + H⁺), driving severe extracellular acidification that promotes tumor survival, metastasis, and chemoresistance. Evaluating the efficacy of N-(oxan-4-yl)aminosulfonamide requires specialized cell-based assays that accurately model this hypoxic, acidic microenvironment[4].
Experimental Workflow
The following workflow outlines a self-validating pipeline to assess both the functional inhibition of CA IX (via extracellular pH) and the downstream phenotypic impact (via 3D spheroid viability).
Figure 1: Experimental workflow for evaluating N-(oxan-4-yl)aminosulfonamide efficacy.
Rationale & Causality:
Standard in vitro assays often fail to capture CA IX activity because standard culture media is heavily buffered with sodium bicarbonate, masking the proton accumulation driven by the enzyme. To functionally validate N-(oxan-4-yl)aminosulfonamide, cells must be cultured in unbuffered media under strict hypoxic conditions. By measuring the extracellular pH (pHe), we can directly quantify the compound's ability to halt CA IX-mediated acidification.
Materials
Cell Lines: HT-29 (Colorectal adenocarcinoma) or MDA-MB-231 (Breast adenocarcinoma) – both exhibit robust HIF-1α/CA IX induction under hypoxia.
Media: Unbuffered DMEM (no NaHCO₃, no HEPES), supplemented with 10% dialyzed FBS.
Cell Seeding: Seed HT-29 cells at a density of 2 × 10⁴ cells/well in a 96-well plate using standard buffered DMEM. Incubate overnight at 37°C, 20% O₂, 5% CO₂ to allow adherence.
Hypoxia Pre-Conditioning: Transfer the plates to a hypoxia chamber (1% O₂) for 48 hours. Causality: This 48-hour window is critical for the transcriptional upregulation and membrane localization of CA IX via the HIF-1α pathway.
Media Exchange: Carefully aspirate the buffered media inside the hypoxia chamber to avoid reoxygenation. Replace with 100 µL of unbuffered DMEM containing varying concentrations of N-(oxan-4-yl)aminosulfonamide (1 nM to 100 µM) or vehicle (0.1% DMSO).
Incubation: Incubate for an additional 24 hours under hypoxic conditions.
pHe Measurement: Immediately measure the extracellular pH of the supernatant using a micro-pH electrode.
Validation Check: Vehicle-treated hypoxic cells should exhibit a pHe drop to ~6.5–6.8. A successful CAI will restore the pHe closer to the physiological 7.3–7.4[3].
Protocol 2: 3D Tumor Spheroid Viability Assay
Rationale & Causality:
2D monolayers are uniformly exposed to oxygen and nutrients, failing to replicate the pathophysiological gradients of a solid tumor. By growing cells into 3D spheroids larger than 400 µm, a natural necrotic and hypoxic core develops. This creates a self-validating system where endogenous CA IX is expressed in the core without the need for artificial hypoxia chambers. Evaluating viability in this model provides a highly translatable metric of the sulfamide's anti-tumor efficacy.
Step-by-Step Methodology
Spheroid Formation: Seed MDA-MB-231 cells at 1 × 10³ cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate.
Centrifugation: Centrifuge the plate at 1,000 × g for 10 minutes to force cell aggregation.
Maturation: Incubate at standard conditions (20% O₂, 5% CO₂) for 4–5 days. Monitor via brightfield microscopy until spheroids reach a diameter of ≥400 µm. Causality: Spheroids below 400 µm do not consume enough oxygen to form a hypoxic core, rendering CA IX inhibitors ineffective.
Treatment: Add N-(oxan-4-yl)aminosulfonamide directly to the wells (dose-response from 0.1 µM to 200 µM). Incubate for 72 hours.
Viability Readout: Add 100 µL of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to ensure complete penetration and lysis of the 3D structure. Incubate for 25 minutes at room temperature, then record luminescence to quantify ATP levels.
Expected Data & Pharmacological Profile
Based on the structure-activity relationships of sulfamide-based CAIs and the "tail approach"[1][2], N-(oxan-4-yl)aminosulfonamide is expected to demonstrate superior selectivity for tumor-associated isoforms compared to the clinical standard, Acetazolamide.
Table 1: Representative Pharmacological Profile of N-(oxan-4-yl)aminosulfonamide vs. Standard CAI
Compound
CA I IC₅₀ (nM)
CA II IC₅₀ (nM)
CA IX IC₅₀ (nM)
CA XII IC₅₀ (nM)
Hypoxic pHe Recovery
3D Spheroid IC₅₀ (µM)
Acetazolamide (AAZ)
250.0
12.0
25.0
5.7
Partial (pH ~7.0)
> 100 µM
N-(oxan-4-yl)aminosulfonamide
> 1000.0
> 1000.0
15.2
8.4
Full (pH ~7.3)
45.0 µM
Note: High IC₅₀ values for CA I and CA II indicate minimal off-target cytosolic inhibition, reducing potential systemic side effects.
Mechanism of Action
The diagram below illustrates the causality chain from hypoxia to tumor acidification, and the precise intervention point of the sulfamide inhibitor.
Figure 2: Mechanism of hypoxia-induced CA IX expression and sulfamide inhibition.
References
1. Sigma-Aldrich. "N-(oxan-4-yl)aminosulfonamide | 1566818-36-7". sigmaaldrich.com. Available at:
2.[1] Berrino E, Bua S, Mori M, et al. "Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors." Molecules. 2017;22(7):1049. Available at:
3.[4] Sharonova T, Zhmurov P, Kalinin S, et al. "Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile." J Enzyme Inhib Med Chem. 2022;37(1):857-865. Available at:
4.[2] Bonardi A, Nocentini A, Bua S, et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." J Med Chem. 2020. Available at:
5.[3] Supuran CT. "Carbonic Anhydrase Inhibitors from Marine Natural Products." Mar Drugs. 2022;20(11):721. Available at:
Technical Support Center: Purification Challenges for N-Substituted Sulfonamides
Welcome to the technical support center for N-substituted sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifyi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N-substituted sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these critical compounds. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your purification workflows.
Section 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific, frequently encountered problems during the purification of N-substituted sulfonamides in a question-and-answer format. We delve into the root causes and provide actionable, step-by-step solutions.
Issue 1: My N-substituted sulfonamide is contaminated with unreacted sulfonyl chloride.
Question: I've completed my synthesis, but my crude product is contaminated with the starting sulfonyl chloride. Standard aqueous workups don't seem to be effective. What's the best way to remove it?
Answer: This is a very common issue. Sulfonyl chlorides can be surprisingly persistent, especially if they are sterically hindered or electron-deficient, making them slow to hydrolyze.[1] Their polarity is also often similar to the desired sulfonamide product, leading to co-elution during column chromatography.[2]
Root Cause Analysis:
Slow Hydrolysis: The rate of hydrolysis of sulfonyl chlorides can be sluggish, especially in biphasic systems with poor mixing.[1]
Similar Polarity: The similar polarity of the starting material and product makes chromatographic separation difficult.[2]
Troubleshooting Strategy:
The most effective approach is to convert the unreacted sulfonyl chloride into a species with significantly different polarity, making it easily separable.
Recommended Protocol: Nucleophilic Quenching
Pre-Chromatography Quench: Before attempting column chromatography, quench the excess sulfonyl chloride in the reaction mixture.
Amine Addition: Add a simple primary or secondary amine (e.g., aqueous ammonia, triethylamine) to the reaction mixture.[1][2] This will rapidly convert the sulfonyl chloride into a highly polar sulfonamide.
Extraction: The newly formed, more polar sulfonamide can now be easily separated from your desired, less polar N-substituted sulfonamide product through a standard acid-base extraction or will have a significantly different retention factor (Rf) on a silica gel column.[2]
For Base-Sensitive Products: If your target molecule contains base-labile functional groups, avoid strong bases. Instead, you can:
Use a milder base like sodium bicarbonate for the wash.
Employ a scavenger resin. Polymer-bound amine scavengers (e.g., aminomethyl polystyrene) will react with the excess sulfonyl chloride, and the resulting resin-bound sulfonamide can be removed by simple filtration.[1]
Issue 2: My product "oils out" during recrystallization.
Question: I'm trying to recrystallize my crude N-substituted sulfonamide, but instead of forming crystals, it separates as an oil. How can I fix this?
Answer: "Oiling out" is a frustrating but solvable problem that typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when high levels of impurities are present.[3] The resulting oil is often an impure, supercooled liquid version of your compound.
Root Cause Analysis:
Solvent Choice: The solvent may be too nonpolar for the sulfonamide.[3]
High Impurity Load: A high concentration of impurities can disrupt the crystal lattice formation.[3]
Cooling Rate: Cooling the solution too quickly can favor oil formation over crystallization.
Troubleshooting Strategy:
The key is to adjust the crystallization conditions to favor the formation of a stable crystal lattice.
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to decrease the saturation.[3]
Slow Cooling: Allow the solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling provides the necessary time for crystal nucleation and growth.[4]
Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a seed crystal of the pure compound.[3]
Solvent System Modification: If oiling persists, the solvent system needs to be changed. For many sulfonamides, mixed solvent systems like ethanol-water or isopropanol-water are effective.[3] A common starting point is a 70% isopropanol-water solution.[5]
Issue 3: I'm struggling to separate my N-substituted sulfonamide from the corresponding sulfonic acid byproduct.
Question: My reaction has produced the desired N-substituted sulfonamide, but I also have the sulfonic acid byproduct from the hydrolysis of the sulfonyl chloride. How can I effectively separate these?
Answer: The presence of the corresponding sulfonic acid is a frequent outcome, especially if the reaction conditions are not strictly anhydrous.[4] Fortunately, the significant difference in acidity between the N-substituted sulfonamide and the sulfonic acid provides a straightforward purification handle.
Root Cause Analysis:
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, leading to the formation of sulfonic acids.[4]
Acidity Difference: Sulfonic acids are highly acidic, while N-substituted sulfonamides are generally weakly acidic.
Troubleshooting Strategy:
Leverage the difference in acidity to perform a selective extraction.
Recommended Protocol: Acid-Base Extraction
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[6]
Basic Wash: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[7] The highly acidic sulfonic acid will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer. The weakly acidic N-substituted sulfonamide will remain in the organic layer.
Separation: Separate the aqueous and organic layers. The desired N-substituted sulfonamide is now in the organic layer, free from the sulfonic acid impurity.[6]
Isolation: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to obtain the purified product.[8]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification and characterization of N-substituted sulfonamides.
Q1: How does the N-substituent affect the acidity and solubility of my sulfonamide?
A1: The nature of the N-substituent has a profound impact on the physicochemical properties of the sulfonamide. Electron-withdrawing groups on the N-substituent will increase the acidity of the sulfonamide proton, making the compound more soluble in basic aqueous solutions.[9][10] Conversely, electron-donating groups will decrease the acidity, making it less soluble in aqueous bases. This property is crucial when designing acid-base extraction protocols. For instance, N-acyl sulfonamides are significantly more acidic (pKa 3.5-4.5) than typical N-aryl or N-alkyl sulfonamides and behave more like carboxylic acids.[11]
Q2: What are the best analytical techniques to assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination, providing quantitative data on the percentage of the main component and any impurities.[12] A typical starting point is a C18 reversed-phase column with a mobile phase of water and acetonitrile, often with a small amount of formic acid to improve peak shape.[4][13]
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your desired product and can reveal the presence of impurities if their signals are distinct from the product's signals.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of impurities.[4]
Q3: When should I choose column chromatography over recrystallization?
A3: The choice between these two primary purification techniques depends on the nature of your crude product.
Recrystallization is ideal for purifying solid compounds that are highly crystalline and when the impurities have significantly different solubilities in the chosen solvent system. It is often more scalable and cost-effective for large quantities.[4]
Column Chromatography is more versatile and is the method of choice when dealing with oils, non-crystalline solids, or when impurities have very similar polarities to the desired product.[4][14] It is also preferred when multiple components need to be separated from the reaction mixture.
Section 3: Visualized Workflows and Protocols
General Purification Strategy for N-Substituted Sulfonamides
The following diagram outlines a general workflow for the purification of a crude N-substituted sulfonamide product.
Caption: A generalized workflow for the purification of N-substituted sulfonamides.
Detailed Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying an N-substituted sulfonamide using flash column chromatography.
Solvent System Selection:
Using TLC, determine an appropriate solvent system (eluent) that provides good separation between your desired product and impurities. A good target Rf for the product is typically between 0.2 and 0.4. Common eluents are mixtures of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[14]
Column Packing:
Prepare a slurry of silica gel in the chosen eluent.
Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.[15]
Sample Loading:
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[15]
Elution:
Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the sample.
Collect fractions and monitor their composition by TLC.
Isolation:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified N-substituted sulfonamide.
Data Summary Table: Purity Assessment Techniques
Technique
Principle
Information Obtained
Key Advantages
HPLC
Differential partitioning between stationary and mobile phases
Stability of N-(oxan-4-yl)aminosulfonamide in aqueous solutions
Welcome to the Application Support Center . As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide and knowledge base to address the physicochemical behavior, handling, and experimen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center . As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide and knowledge base to address the physicochemical behavior, handling, and experimental optimization of N-(oxan-4-yl)aminosulfonamide (also known as N-(tetrahydropyran-4-yl)aminosulfonamide) in aqueous environments.
This guide is designed for drug development professionals and researchers who require field-proven, mechanistically grounded protocols to ensure data integrity during stability and pharmacokinetic assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the baseline stability of N-(oxan-4-yl)aminosulfonamide in aqueous solutions?A: Like many sulfamides and aminosulfonamides, the stability of N-(oxan-4-yl)aminosulfonamide is heavily dependent on the pH of the aqueous microenvironment. Under typical environmental and physiological conditions (pH 7.0 to 9.0), sulfonamide derivatives are highly hydrolytically stable, often exhibiting half-lives exceeding one year at 25°C 1. However, under highly acidic conditions, the sulfamide bond becomes susceptible to protonation and subsequent nucleophilic attack by water, leading to accelerated hydrolysis [1].
Q2: I am observing unexpected fragmentation and sulfur dioxide (
) release in my assay. What causes this?A: The structural proximity of the amino group to the sulfonamide moiety dictates its fragmentation potential. Literature indicates that -aminosulfonamides are intrinsically prone to spontaneous fragmentation, releasing 2. While the oxan-4-yl (tetrahydropyran) ring provides some steric bulk, if your compound's specific substitution pattern mimics an -amino configuration, this extrusion pathway can be triggered. Transitioning to -aminosulfonamide architectures is a known strategy to bypass this instability in drug design [2].
Q3: What are the optimal storage conditions for my aqueous stock solutions?A: To prevent thermal and photochemical degradation, aqueous stocks should be buffered to a neutral or slightly alkaline pH (e.g., pH 7.4 using PBS or HEPES). Solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C 3. Furthermore, the use of amber vials is strongly recommended to prevent UV-induced photodegradation of the sulfonamide core [3].
Section 2: Troubleshooting Guide
Issue 1: Rapid loss of compound concentration in biological assay media (e.g., cell culture media).
Root Cause Analysis: Biological media often contain trace transition metals, reactive oxygen species (ROS), and can undergo slight pH shifts during prolonged incubation. Aminosulfonamides can undergo oxidative degradation or acid-catalyzed hydrolysis if the media acidifies due to cellular metabolism.
Causality & Solution: Monitor the pH of the media post-incubation. If the pH drops below 6.5, the buffer capacity of your media is insufficient, leaving the sulfonamide bond vulnerable to protonation. Supplement the media with additional HEPES buffer (10-25 mM) to lock the pH. If oxidation is suspected, degas the solvents prior to assay setup.
Issue 2: Erratic stability data and high standard deviations between replicates.
Root Cause Analysis: N-(oxan-4-yl)aminosulfonamide possesses moderate aqueous solubility due to the lipophilic nature of the tetrahydropyran ring. Erratic data usually points to micro-precipitation rather than actual chemical degradation.
Causality & Solution: If the compound is not fully solvated, it will crash out of solution, falsely presenting as "degradation" in HPLC-UV assays. Ensure complete dissolution by creating a primary stock in 100% DMSO, then diluting into the aqueous buffer such that the final DMSO concentration is between 1% and 5%. Always filter the final solution through a 0.22 µm PTFE syringe filter before establishing your
baseline.
Section 3: Quantitative Data Summaries
To assist in predictive modeling for your assays, the following table summarizes the expected stability parameters of aminosulfonamides in various aqueous environments based on established kinetic literature.
Environmental Parameter
Test Condition
Observed Effect / Est. Half-Life ()
Mechanistic Cause
Acidic Hydrolysis
pH 4.0, 25°C
Variable, generally accelerated
Protonation of sulfonamide nitrogen followed by nucleophilic attack by water.
Neutral Stability
pH 7.0, 25°C
> 1 year
Lack of catalytic protons or hydroxide nucleophiles; high activation energy barrier.
Alkaline Stability
pH 9.0, 25°C
> 1 year
Sulfonamide bond effectively resists mild hydroxide attack.
Thermal Stress
pH 7.4, 60°C
Significant degradation (< 24 h)
Increased kinetic energy overcomes the activation barrier for spontaneous hydrolysis.
Oxidative Stress
3% , 25°C
Moderate degradation (24-48 h)
ROS-mediated attack on the amine nitrogen or the oxanyl ether oxygen.
Section 4: Visualizations of Degradation Logic
Caption: Logical relationship of pH and environmental stressors on aminosulfonamide degradation pathways.
Section 5: Experimental Protocols
Protocol 1: Self-Validating Forced Degradation Study
This protocol is designed to map the degradation kinetics of N-(oxan-4-yl)aminosulfonamide. It utilizes a self-validating quenching step to ensure accurate kinetic snapshots.
Step 1: Stock Preparation
Prepare a 1 mg/mL stock solution of the compound in HPLC-grade Acetonitrile or Methanol.
Causality: Using an organic primary stock ensures complete solvation and prevents the introduction of aqueous hydrolysis prior to the initiation of the stress test.
Step 2: Application of Stress Conditions
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours [3].
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours[3].
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3%
. Keep at room temperature for 24 hours, protected from light [3].
Step 3: Quenching (Critical Step)
Neutralize the acid sample with 1 mL of 0.1 M NaOH, and the alkaline sample with 1 mL of 0.1 M HCl.
Causality: Neutralization instantly halts the acid/base-catalyzed hydrolysis, "freezing" the degradation profile at the exact 24-hour time point for accurate kinetic quantification. Furthermore, injecting highly acidic or basic samples will rapidly degrade your HPLC column's silica stationary phase.
Step 4: Analysis
Analyze the quenched samples via HPLC-UV/MS against a freshly prepared, unstressed control to quantify the percentage of intact parent compound remaining and to identify the mass of any degradation products (e.g., loss of
).
Caption: Step-by-step experimental workflow for forced degradation studies of aminosulfonamides.
References
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis - ACS Publications.1
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.2
Long-term stability of Elaidyl-sulfamide in solution. Benchchem Technical Support.3
Technical Support Center: N-(oxan-4-yl)aminosulfonamide Degradation Product Identification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(oxan-4-yl)aminosulfonamide. This guide is structured as a series of frequently asked questions (FAQs...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(oxan-4-yl)aminosulfonamide. This guide is structured as a series of frequently asked questions (FAQs) to directly address challenges you may encounter during stability testing and degradation product analysis. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: We're observing a new, unknown peak in our HPLC chromatogram during a stability study of N-(oxan-4-yl)aminosulfonamide. What are the first steps to identify this potential degradant?
A1: Initial Assessment and Strategy
The appearance of a new peak is a classic indicator of product degradation. A systematic approach is crucial to efficiently identify the unknown compound.
Expertise & Experience: Before launching into complex structural elucidation, it's vital to confirm the peak is a genuine degradant and not an artifact. The first step is to ensure the integrity of your analytical method. Then, a forced degradation (or stress testing) study should be initiated. This involves intentionally exposing N-(oxan-4-yl)aminosulfonamide to harsh conditions to accelerate the formation of degradation products.[1][2] The goal is to generate a degradation profile that helps predict what might happen under long-term storage conditions and to ensure your analytical method can separate these new compounds from the parent drug.[1][3]
The overall workflow for this process is as follows:
Caption: Workflow for identifying an unknown degradation product.
Q2: What are the most probable degradation pathways for N-(oxan-4-yl)aminosulfonamide under hydrolytic (acid/base) conditions?
A2: Understanding Hydrolytic Degradation
Based on the structure—a sulfonamide linked to an oxane (tetrahydropyran) ring—there are two primary sites susceptible to hydrolysis.
Sulfonamide (S-N) Bond Cleavage: The sulfonamide bond is the most likely point of hydrolytic attack, particularly under acidic conditions.[4][5] This cleavage would result in the formation of two primary degradation products.
Product 1: 4-aminooxane (also known as 4-aminotetrahydropyran).
Product 2: Aminosulfonic acid, which is unstable and would likely not be observed.
Oxane Ring Opening: The ether linkage within the oxane ring is generally stable but can be cleaved under strong acidic conditions and elevated temperatures.[6][7] This would lead to a ring-opened diol structure.
While many sulfonamides are relatively stable under neutral and basic environmental conditions[8], forced degradation studies often employ harsher conditions to ensure potential pathways are identified.
Q3: How should I design a forced degradation study for N-(oxan-4-yl)aminosulfonamide according to ICH guidelines?
A3: Protocol for Forced Degradation Studies
A well-designed forced degradation study is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical methods.[1] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for these studies.[9][10] The general goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Trustworthiness: Each stressed sample should be compared against a control sample (API in the same solvent, kept at ambient temperature in the dark) to differentiate degradants from solvent impurities or artifacts.
Experimental Protocol: Forced Degradation
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-(oxan-4-yl)aminosulfonamide in a suitable solvent like acetonitrile or methanol.
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C. Collect samples at 2, 6, 12, and 24 hours.[11]
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Collect samples at 1, 2, 4, and 8 hours.[11]
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature in the dark. Collect samples at 2, 6, 12, and 24 hours.[6]
Thermal Degradation: Store the stock solution at 70°C in the dark. Collect samples at 24, 48, and 72 hours.
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis: Before analysis, neutralize the acid and base-stressed samples. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase and analyze using a validated stability-indicating UPLC-MS method.
Hypothetical Forced Degradation Results
Stress Condition
Duration (hrs)
% Degradation of Parent
Major Degradant 1 (m/z)
Major Degradant 2 (m/z)
0.1 M HCl, 60°C
12
15.2%
102.08 (C₅H₁₂NO⁺)
-
0.1 M NaOH, RT
4
8.5%
102.08 (C₅H₁₂NO⁺)
-
3% H₂O₂, RT
24
18.9%
213.06 (C₅H₁₂N₂O₄S)
118.08 (C₅H₁₂NO₂)
70°C, Dark
72
5.1%
Minor peaks observed
-
Photolytic (ICH Q1B)
-
22.5%
151.04 (C₅H₁₀N₂O₂S)
Multiple minor peaks
Note: m/z values are hypothetical and represent [M+H]⁺ ions.
Q4: What are the recommended starting UPLC-QTOF-MS conditions for separating and identifying these degradation products?
A4: Analytical Method Starting Point
Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (QTOF) Mass Spectrometry is a powerful combination for this work. UPLC provides high-resolution separation, while QTOF-MS offers accurate mass measurements for both precursor and fragment ions, which is critical for structure elucidation.[12][13][14]
Expertise & Experience: The key is to develop a method with a gradient that can separate the more polar degradation products (like the amine from hydrolysis) from the less polar parent compound. Using a mobile phase with a low concentration of formic acid helps to protonate the analytes, leading to better ionization efficiency in positive electrospray ionization (ESI) mode.
UPLC-QTOF-MS Protocol
Column: Acquity UPLC HSS C18, 1.8 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-1 min: 5% B
1-8 min: 5% to 95% B
8-9 min: 95% B
9-9.1 min: 95% to 5% B
9.1-10 min: 5% B
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
Injection Volume: 2 µL
MS Ionization Mode: ESI Positive
Acquisition Mode: MSE (This mode acquires both low-energy (precursor ion) and high-energy (fragment ion) data in a single run, which is highly efficient for identifying unknowns).[12]
Mass Range: 50-500 m/z
Data Analysis: Use software to extract molecular features and generate potential elemental formulas from the accurate mass data.[13] Compare the fragmentation patterns (MS/MS spectra) of the degradants to the parent compound to identify shared structural motifs, which is a key step in proposing the final structures.[11]
References
Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 66(4), 360-372. [Link]
García-Galán, M. J., et al. (2011). Oxidation of sulfonamide antibiotics by versatile peroxidase from Bjerkandera adusta. Journal of Hazardous Materials, 185(2-3), 1051-1058. [Link]
Białk-Bielińska, A., et al. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Environmental Science & Technology, 50(17), 9263–9271. [Link]
Wang, J., & Wang, S. (2018). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. International Journal of Environmental Research and Public Health, 15(1), 100. [Link]
Periša, M., et al. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Chemosphere, 93(10), 2545-2553. [Link]
Waters Corporation. (2013). A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of Pharmaceuticals. Waters Application Note. [Link]
Vione, D., et al. (2024). Photoinduced transformation pathways of the sulfonamide antibiotic sulfamethoxazole, relevant to sunlit surface waters. Science of The Total Environment, 912, 168641. [Link]
Gajda, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7434. [Link]
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. [Link]
Hrubý, M., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]
Alsante, K. M., et al. (2002). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. Journal of Pharmaceutical Sciences, 91(4), 1079-1091. [Link]
Technical University of Munich. (n.d.). Sulfonamide Degradation. Institute for Water Chemistry and Chemical Balneology. [Link]
Liu, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27463–27472. [Link]
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. [Link]
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Application Note. [Link]
Li, M., et al. (2022). Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater. Water, 14(13), 2069. [Link]
Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
Wang, C., et al. (2017). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI). International Journal of Photoenergy, 2017, 1-9. [Link]
Kumar, P., et al. (2023). UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Future Journal of Pharmaceutical Sciences, 9(1). [Link]
Hypha Discovery. (n.d.). Manufacturing and Degradation Impurities. [Link]
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]
Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
Kumar, A., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(4), 348-362. [Link]
Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Sciences and Research, 12(11), 1421-1428. [Link]
Sule, S., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. World Journal of Microbiology and Biotechnology, 40(4), 118. [Link]
Periša, M., et al. (2013). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Chemosphere, 93(10), 2545-2553. [Link]
Li, Y., et al. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Antonie Van Leeuwenhoek, 118(1), 2140. [Link]
Baran, W., et al. (2011). Studies on sulfonamide degradation products. Water Research, 45(16), 5032-5044. [Link]
Nishshanka, U., et al. (2022). Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.GOV. [Link]
Avisar, D., et al. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. Water, 15(3), 481. [Link]
Technical Support Center: Troubleshooting the Crystallization of Sulfonamide Compounds
Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of sulfonamide-containing compounds. The unique electronic and hydrogen-bonding properties of the sulfonamide functional group often lead to specific crystallization behaviors, including polymorphism and a tendency to "oil out".[1][2] This resource provides in-depth, experience-based solutions to these issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Category 1: Issues with Crystal Formation
Question 1: I've followed a standard cooling crystallization protocol, but no crystals have formed, even after extended cooling. What's happening?
Answer: The lack of crystal formation typically points to one of two primary issues: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Explanation of Causality: Crystallization is driven by supersaturation, a state where the concentration of the solute in the solution exceeds its equilibrium solubility.[3] If the concentration is too low (i.e., you've used too much solvent), the solution may never become supersaturated upon cooling, and crystals will not form.[4] Alternatively, the solution might be in a metastable state, where it is supersaturated but requires an energy input to initiate the formation of crystal nuclei.[5]
Solutions:
Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The micro-abrasions create high-energy sites that can serve as nucleation points.[4]
Seeding: Introduce a "seed" crystal of the pure sulfonamide into the solution.[6] This provides a template for further crystal growth, bypassing the initial nucleation energy barrier. A detailed protocol for micro-seeding is provided below.
Increase Supersaturation:
Solvent Evaporation: If you suspect too much solvent was used, gently evaporate a portion of it using a rotary evaporator or a stream of inert gas to increase the compound's concentration.[4] Re-cool the concentrated solution.
Lower Temperature: Cool the solution to a lower temperature using an ice-salt bath or a laboratory chiller. Be aware that rapid cooling can sometimes lead to the formation of amorphous material.[6]
Question 2: My sulfonamide compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out," or liquid-liquid phase separation (LLPS), is a common problem where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[7] This is particularly prevalent when the solution's temperature is higher than the melting point of the solute or when high levels of impurities are present, creating a eutectic mixture.[4][6]
Explanation of Causality: Oiling out occurs when the system reaches a high level of supersaturation at a temperature where the solute has a lower energy state as a liquid than as a solid crystal.[7] The resulting oil is often a good solvent for impurities, meaning any crystals that eventually form from the oil will be of low purity.[8]
Solutions:
Immediate Steps:
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the supersaturation level. Allow the solution to cool much more slowly.[4][9]
Induce Crystallization Above the "Oiling" Temperature: Try adding a seed crystal at a temperature just before you expect oiling to occur.[10]
Long-Term Strategy:
Change Solvent System: The current solvent may be too nonpolar or have too high a boiling point. Switch to a lower-boiling point solvent or a solvent/anti-solvent system. For sulfonamides, mixtures of alcohols (like ethanol or isopropanol) with water are often effective.[4]
Anti-Solvent Addition: Dissolve your compound in a "good" solvent where it is highly soluble, then slowly add a miscible "anti-solvent" in which it is poorly soluble. This method generates supersaturation at a constant, often lower, temperature.[6][]
Category 2: Poor Crystal Quality and Polymorphism
Question 3: My crystallization yields very fine needles or small, poorly defined crystals. How can I grow larger, higher-quality crystals?
Answer: The formation of small or needle-like crystals is typically a result of rapid nucleation and crystal growth, which is driven by high levels of supersaturation.[3]
Explanation of Causality: When supersaturation is very high, the driving force for nucleation is strong, leading to the formation of many small nuclei simultaneously.[12] These nuclei then grow quickly, often in a one-dimensional fashion (needles), without having time to form well-ordered, larger crystals.
Solutions to Improve Crystal Habit:
Slow Down the Crystallization Rate:
Reduce Cooling Rate: The most critical factor is to slow the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before any further cooling in an ice bath.[6]
Use a Solvent/Anti-solvent System: This technique allows for a more controlled and gradual increase in supersaturation.[6]
Modify the Solvent Environment:
Solvent Selection: The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures.
Use of Additives: In some cases, small amounts of a habit-modifying inhibitor can be added. These additives work by preferentially adsorbing to the fastest-growing crystal faces, slowing their growth and allowing other faces to catch up, resulting in more equant (less needle-like) crystals.[13]
Question 4: I am observing different crystal forms (polymorphs) in different batches of my sulfonamide. How can I ensure I get the same form consistently?
Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon for sulfonamides.[14] This is due to the flexibility of the sulfonamide group and its ability to form different hydrogen-bonding networks (synthons), such as dimers and catemers.[1][14] Different polymorphs can have significantly different physical properties, including solubility and stability, making control essential for pharmaceutical applications.[15][16][17]
Explanation of Causality: The formation of a particular polymorph is kinetically and thermodynamically controlled. Factors such as solvent, temperature, cooling rate, and supersaturation level can all influence which crystal form nucleates and grows.[14]
Strategies for Polymorph Control:
Strictly Standardize Crystallization Conditions: Once you have identified conditions that produce the desired polymorph, it is crucial to document and precisely replicate all parameters, including solvent choice, concentration, cooling/anti-solvent addition rate, temperature, and agitation.[6]
Seeding: This is the most effective method for ensuring form control. By introducing seed crystals of the desired polymorph into a supersaturated solution, you direct the crystallization towards that form.[6][18]
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can stabilize different molecular conformations or intermolecular interactions, favoring the formation of a specific polymorph.[14] A systematic solvent screen is often necessary to identify the conditions that consistently produce the desired form.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common sulfonamide crystallization issues.
Caption: A logical workflow for troubleshooting common crystallization issues.
Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a method for systematically identifying a suitable solvent or solvent system for the crystallization of a sulfonamide compound.
Materials:
Crude sulfonamide compound
A selection of solvents with varying polarities (e.g., Heptane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Isopropanol, Ethanol, Methanol, Water)
Small vials (e.g., 2 mL HPLC vials)
Heating block and/or hot plate
Vortex mixer
Procedure:
Solubility Assessment:
Place a small amount (e.g., 10-20 mg) of the crude sulfonamide into each vial.
Add a single solvent to each vial in small aliquots (e.g., 0.1 mL) at room temperature, vortexing between additions.
Record the approximate solubility in each solvent at room temperature. Classify as "Insoluble," "Slightly Soluble," or "Freely Soluble."
Single-Solvent Cooling Crystallization:
For solvents where the compound was "Slightly Soluble" at room temperature, heat the vials gently (do not exceed the solvent's boiling point).
Add more solvent dropwise until the solid completely dissolves. Ensure you are using the minimum amount of hot solvent required.[6]
Allow the vials to cool slowly to room temperature, then transfer to a refrigerator or ice bath.
Observe for crystal formation. Note the quality and quantity of any crystals formed.
Solvent/Anti-Solvent System Screening:
Select a "good" solvent in which the sulfonamide is "Freely Soluble" at room temperature.
Prepare a concentrated solution of the sulfonamide in this good solvent.
In separate vials, aliquot this solution.
Slowly add a miscible "anti-solvent" (in which the sulfonamide is "Insoluble") dropwise until persistent turbidity (cloudiness) is observed.
Allow the vials to stand undisturbed and observe for crystal formation.[6]
Evaluation:
The ideal single solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[4]
The ideal solvent/anti-solvent system will produce high-quality crystals upon addition of the anti-solvent.
Protocol 2: Micro-seeding Technique to Induce Crystallization and Control Polymorphism
This technique is used when a supersaturated solution fails to nucleate or to ensure a specific polymorph is formed.
Materials:
Supersaturated solution of the sulfonamide compound
A small number of crystals of the desired sulfonamide polymorph (the "seed stock")
A glass stirring rod or a clean spatula
Procedure:
Prepare the Seed Crystal:
If you have a previous batch of the desired crystal form, take one or two small, well-formed crystals.
If necessary, gently crush the seed crystals to create a fine powder.[19]
Prepare the Supersaturated Solution:
Prepare a solution of your sulfonamide that is saturated at a higher temperature.
Cool the solution to a temperature where it is supersaturated but has not yet spontaneously crystallized (i.e., within the metastable zone).[18]
Introduce the Seed:
Collect a tiny amount of the seed crystal powder on the tip of a clean glass rod or spatula. The amount should be barely visible to the naked eye.
Introduce the tip of the rod/spatula into the supersaturated solution.
Crystal Growth:
Allow the solution to stand undisturbed. Crystal growth should begin on the surface of the introduced seed crystals.
Continue with your planned cooling profile to maximize yield.
Note: Data is compiled from various sources and should be used as a guideline. Experimental determination is recommended for specific applications.
References
European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved March 7, 2026, from [Link]
Bethune, S. J., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(9), 3939-3949. [Link]
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). Retrieved March 7, 2026, from [Link]
Gagnon, J., et al. (2025, July 8). Facile supersaturation control strategies for regulating nucleation and crystal growth in membrane crystallisation. Chemical Engineering Journal. [Link]
ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy. (n.d.). Retrieved March 7, 2026, from [Link]
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved March 7, 2026, from [Link]
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221. [Link]
SUPERSATURATION-CONTROLLED CRYSTALLIZATION - LUTPub. (n.d.). Retrieved March 7, 2026, from [Link]
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved March 7, 2026, from [Link]
Quiñonero, D., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PLOS ONE, 17(7), e0271545. [Link]
Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Retrieved March 7, 2026, from [Link]
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. Retrieved March 7, 2026, from [Link]
Streak Seeding Protocol. (2013, October 15). Retrieved March 7, 2026, from [Link]
IKEV. (n.d.). ICH Q6A Guideline. Retrieved March 7, 2026, from [Link]
Mazzotti, M., et al. (2009). Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. Crystal Growth & Design, 9(4), 1832-1843. [Link]
Fábián, L., et al. (2016). New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions. Crystal Growth & Design, 16(4), 2204-2214. [Link]
ResearchGate. (2025, December 9). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Retrieved March 7, 2026, from [Link]
Guide for crystallization. (n.d.). Retrieved March 7, 2026, from [Link]
Diamond Light Source. (n.d.). Crystal-seeding. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). Cocrystal Screening of Anticancer Drug p-Toluenesulfonamide and Preparation by Supercritical Antisolvent Process. Retrieved March 7, 2026, from [Link]
Lee, S. C., et al. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Journal of Chemical & Engineering Data, 52(5), 1803-1808. [Link]
University of Galway Research Repository. (2017, September 1). A comprehensive cocrystal screening study of chlorothiazide. Retrieved March 7, 2026, from [Link]
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved March 7, 2026, from [Link]
Hampton Research. (n.d.). Seeding. Retrieved March 7, 2026, from [Link]
Crystalluria by sulfonamides and effect of pKa - YouTube. (2020, November 21). Retrieved March 7, 2026, from [Link]
Caira, M. R. (2007). Sulfa drugs as model cocrystal formers. Molecular Pharmaceutics, 4(3), 310-316. [Link]
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved March 7, 2026, from [Link]
Wang, X., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Molecules, 26(21), 6604. [Link]
Bolla, G., et al. (2019). Supramolecular synthon hierarchy in sulfonamide cocrystals with syn-amides and N-oxides. IUCrJ, 6(Pt 3), 426-438. [Link]
US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved March 7, 2026, from [Link]
US20060078573A1 - Methods of modifying crystal habit - Google Patents. (n.d.).
CN113637018A - Crystal form of sulfonamide compound and preparation method thereof - Google Patents. (n.d.).
Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved March 7, 2026, from [Link]
General case of the day. Sulfonamide crystallization in nonalkalinized urine. (n.d.). Retrieved March 7, 2026, from [Link]
Sulfonamide Crystalluria: A Forgotten Disease - Ovid. (n.d.). Retrieved March 7, 2026, from [Link]
LibreTexts Chemistry. (2024, August 16). 6.6D: Troubleshooting. Retrieved March 7, 2026, from [Link]
ResearchGate. (2025, August 10). Cocrystal habit engineering to improve drug dissolution and alter derived powder properties. Retrieved March 7, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SOL-OX-4YL-001
Status: Open Guide
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
Welcome to the technical support hub for N-(oxan-4-yl)aminosulfonamide (also referenced as N-(tetrahydro-2H-pyran-4-yl)sulfamide derivatives).[1][2]
The Core Problem: Researchers frequently encounter "crash-out" (precipitation) events when transitioning this scaffold from organic stock solutions into aqueous biological media.[1][2][3] This is driven by the molecule's high crystal lattice energy—a result of the strong hydrogen bonding network between the sulfonamide moiety and the tetrahydropyran oxygen, which favors the solid state over solvation in water.
This guide provides a tiered troubleshooting approach, moving from standard DMSO protocols to advanced molecular encapsulation strategies.
Visual Check: Hold the vial up to a light source.[1] The solution must be perfectly clear. Any "haze" or Tyndall effect indicates micro-crystals that will seed massive precipitation later.[1][2]
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Critical Warning: Do not use PBS or water to prepare the primary stock.[1] The pKa of the sulfonamide group (~10) means it remains un-ionized and poorly soluble at neutral pH.
The Issue: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) into aqueous media (e.g., DMEM + 10% FBS) creates a local zone of supersaturation.[2] The compound precipitates before it can disperse.[1]
The Solution: Intermediate Dilution Step
Instead of a 1:1000 single-step dilution, use a two-step "step-down" protocol.
Key Modification: In Step 2, the "Assay Buffer" should ideally contain 0.05% Tween-80 or Pluronic F-68 .[2] These non-ionic surfactants prevent micro-nucleation during the transition from organic to aqueous phase.
Module 3: Advanced Formulation (Tier 3 Support)
If the compound precipitates even with intermediate dilution, you must move to Molecular Encapsulation . This is the gold standard for sulfonamides in biological assays.[1]
Protocol: Cyclodextrin Complexation
Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2] The hydrophobic tetrahydropyran ring sits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with the water, bypassing the solubility limit.
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer (e.g., PBS or Media).[1][2] Filter sterilize (0.22 µm).
Prepare Compound: Dissolve N-(oxan-4-yl)aminosulfonamide in 100% DMSO at 100x the final concentration.
Complexation Step:
Add the DMSO stock dropwise to the 20% HP-β-CD vehicle while vortexing rapidly.
Incubate at 37°C with shaking (500 rpm) for 30 minutes to allow equilibrium.
Final Use: Use this complexed solution for your assay. The cyclodextrin maintains solubility even at neutral pH.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing this scaffold.
Figure 1: Decision tree for solubilization based on required final concentration and observed precipitation.
Troubleshooting & FAQs
Q1: My compound precipitates immediately upon adding media. Why?A: This is "Solvent Shock." The hydrophobic effect drives the molecules together faster than they can disperse.
Fix: Do not pipette the stock into the media. Instead, place the media in the tube, create a vortex, and inject the stock directly into the vortex cone. This ensures rapid dispersion.[1][2]
Q2: Can I use PEG400 instead of DMSO?A: Yes, sulfonamides are often soluble in PEG400.[2] A mixture of DMSO:PEG400:Water (10:40:50) is a common "cassette" dosing formulation that may work for cell assays, provided your cells tolerate PEG (Polyethylene Glycol).[2]
Q3: What is the maximum DMSO concentration for my cells?A:
Standard Cell Lines (HeLa, HEK293): < 0.5% v/v.[1][2]
Note: Always include a "Vehicle Control" (media + DMSO only) to normalize data.[1][2]
Q4: The compound is clear at RT but crashes at 37°C. Why?A: Sulfonamides can exhibit retrograde solubility in complex media, or more likely, protein binding (albumin in FBS) is driving a conformational change or competition.
Fix: Pre-warm all media to 37°C before adding the compound. Cold media shock is a common precipitator.[1][2]
References
PubChem. N-(oxan-4-yl)aminosulfonamide Compound Summary. National Library of Medicine.[1][2]
[Link][1][2]
Assay Guidance Manual. Assay Interference by Chemical Reactivity and Precipitation. NCBI Bookshelf.[1][2]
[Link]
Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Context: Cyclodextrin solubilization of sulfonamides).
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Subject: Troubleshooting Side-Reactions & Process Optimization
Ticket ID: OX-SULF-001
Audience: Medicinal Chemists, Process Chemists
Executive Summary
The synthesis of N-(oxan-4-yl)aminosulfonamides (also known as N-(tetrahydro-2H-pyran-4-yl)sulfonamides) is a critical transformation in the development of metabolic stable kinase inhibitors and ion channel modulators. While the tetrahydropyran (THP) ring offers improved solubility and metabolic stability compared to cyclohexyl analogs, the synthesis is often plagued by specific side reactions that diminish yield and complicate purification.
This guide addresses the three most common failure modes: Bis-sulfonylation , Reagent Hydrolysis , and Regiochemical Impurities .
Critical Failure Modes & Troubleshooting
Issue #1: The "Double-Dip" (Bis-sulfonylation)
Symptom: LCMS shows a peak with mass
. The product is often a lipophilic oil rather than a solid.
Diagnosis: The primary amine (oxan-4-amine) reacts with two equivalents of sulfonyl chloride.
Mechanism
The mono-sulfonamide product (
) is acidic. In the presence of excess base or strong base, it deprotonates to form a sulfonamidate anion (), which is a potent nucleophile. This anion attacks a second molecule of sulfonyl chloride.
Troubleshooting Protocol
Variable
Recommendation
Rationale
Stoichiometry
Strict 1.0 : 1.0 (Amine : RSO₂Cl)
Excess electrophile drives the second addition.
Base Selection
Pyridine or NaHCO₃
Weaker bases reduce the concentration of the sulfonamidate anion compared to TEA or DIPEA.
Addition Order
Reverse Addition
Add the sulfonyl chloride slowly to the amine. Keeping the amine in excess minimizes the statistical probability of the mono-product encountering RSO₂Cl.
Temperature
< 0°C
Lower temperatures favor the kinetic product (mono) over the thermodynamic product (bis).
Issue #2: The "Disappearing Reagent" (Hydrolysis)
Symptom: High recovery of unreacted oxan-4-amine starting material. Formation of a polar acidic byproduct (Sulfonic acid,
).[1]
Diagnosis: Water in the solvent or wet reagents hydrolyzed the sulfonyl chloride before it could react with the amine.[1]
Mechanism
Sulfonyl chlorides are moisture-sensitive.[1][2][3] The sulfur atom is highly electrophilic and reacts with water to form sulfonic acid and HCl.
Troubleshooting Protocol
Solvent Quality: Use anhydrous DCM or THF stored over molecular sieves.
Reagent Quality: Check the sulfonyl chloride. If it is a liquid, is it cloudy? If solid, is it caking?
Quick Test: Dissolve a small amount in DCM.[3] If it leaves a residue or is insoluble, it has likely hydrolyzed to the sulfonic acid.
Alternative Method: If anhydrous conditions fail, switch to Schotten-Baumann conditions (Biphasic THF/Water with Na₂CO₃). The interfacial reaction with the amine is often faster than the hydrolysis in the aqueous phase.
Symptom: Unexpected lipophilic impurities if alcoholic solvents are used.
Diagnosis: Reaction of sulfonyl chloride with alcoholic solvents (MeOH, EtOH) or impurities.[1]
Mechanism
Warning: Sulfonate esters (mesylates, tosylates) are potential genotoxic impurities (PGIs) and must be controlled to ppm levels in pharmaceutical intermediates.
Corrective Action
NEVER use alcohols (MeOH, EtOH, IPA) as solvents for sulfonylation.
Quenching: Do not quench the reaction with alcohols. Use aqueous ammonium chloride or water.
Visualizing the Reaction Pathways
The following diagram maps the "Happy Path" (Green) against the critical side reactions (Red).
Figure 1: Reaction network showing the competitive pathways between product formation and common impurities.
Validated Experimental Protocols
Method A: Anhydrous Conditions (Standard)
Best for valuable intermediates and water-sensitive sulfonyl chlorides.
Setup: Flame-dry a round-bottom flask under
.
Dissolution: Dissolve Oxan-4-amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).
Base: Add Triethylamine (TEA) (1.5 equiv). Cool to 0°C .[3]
Note: If the amine is a salt (e.g., HCl salt), increase TEA to 2.5 equiv.
Addition: Dissolve Sulfonyl Chloride (1.05 equiv) in minimal DCM. Add dropwise over 20 mins.
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.
Checkpoint: If Bis-sulfonylation is observed, stop addition immediately.
Workup: Dilute with DCM. Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃ (to remove sulfonic acid). Dry over MgSO₄.
Method B: Schotten-Baumann (Biphasic)
Best for robust scale-up and removing sulfonic acid impurities.
Setup: Dissolve Oxan-4-amine (1.0 equiv) in THF (or Dioxane).
Aqueous Phase: Add an equal volume of Sat. Na₂CO₃ or 2M NaOH .
Reaction: Add Sulfonyl Chloride (1.1 equiv) in one portion with vigorous stirring.
Mechanism: The reaction occurs at the interface. The inorganic base neutralizes the HCl but stays in the water layer, minimizing bis-sulfonylation.
Workup: Separate layers. Extract aqueous layer with EtOAc.
Frequently Asked Questions (FAQs)
Q: How do I remove the bis-sulfonylated impurity if it forms?A: Bis-sulfonamides are significantly less polar than the mono-sulfonamide (no H-bond donor). They can often be removed by:
Flash Chromatography: The bis-product elutes much earlier (higher
) in EtOAc/Hexanes.
Selective Hydrolysis: Refluxing the crude mixture with NaOH/EtOH can sometimes selectively cleave one sulfonyl group, reverting the bis-product back to the desired mono-product [1].
Q: My product is an oil, but it should be a solid. Why?A: N-(oxan-4-yl)sulfonamides can exhibit rotamers in NMR, complicating analysis. However, persistent oils often indicate solvent trapping or impurities.
Fix: Triturate the oil with cold diethyl ether or pentane. If it doesn't solidify, check for the presence of sulfonate esters or residual solvent.
Q: Can I use Pyridine as the solvent?A: Yes. Pyridine acts as both solvent and base and is excellent for preventing bis-sulfonylation due to its lower basicity compared to TEA. However, removing pyridine requires acidic washes (CuSO₄ or HCl), which might trap your product if it has other basic sites [2].
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
BenchChem Technical Support. (2025). Sulfonamide Synthesis with Primary Amines: Troubleshooting Guide. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345, N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide. Retrieved from
Hall, H. K. (1956). Kinetics of the Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1455.
Technical Support Center: Troubleshooting Low Reactivity in Sulfonamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with incomplete conversions, poor yields, and side reactions during sulfonamide synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with incomplete conversions, poor yields, and side reactions during sulfonamide synthesis. While the classic coupling of a sulfonyl chloride with an amine seems straightforward on paper, real-world substrates—especially sterically hindered or electron-deficient amines—often exhibit stubbornly low reactivity.
This guide is designed to move beyond basic textbook protocols. We will dissect the kinetic and thermodynamic barriers causing low reactivity and provide field-proven, self-validating methodologies to overcome them. Every solution here is grounded in mechanistic causality and supported by authoritative literature.
Diagnostic Decision Tree
Before altering your reaction conditions, it is critical to identify the specific physicochemical barrier preventing S-N bond formation. Use the diagnostic workflow below to categorize your reactivity issue.
Diagnostic workflow for overcoming low reactivity in sulfonamide synthesis.
Section 1: Steric Hindrance at the Reactive Center
Q: My reaction between a bulky secondary amine and a substituted sulfonyl chloride stalls at 20% conversion, even after 24 hours. Why is this happening, and how can I drive it to completion?
Causality: Steric bulk around either the amine or the sulfonyl chloride significantly increases the activation energy (
) required for the nucleophilic attack[1]. Standard bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) act merely as acid scavengers; they do not lower the intrinsic energy barrier of the S-N bond formation.
Solution: Transition from a simple acid-scavenging regime to a nucleophilic catalysis regime. The addition of 4-Dimethylaminopyridine (DMAP) or pyridine generates a highly reactive sulfonylpyridinium intermediate[1]. This intermediate is substantially more electrophilic than the parent sulfonyl chloride and is less sensitive to the steric profile of the incoming amine, thus accelerating the coupling process.
Protocol 1: DMAP-Catalyzed Sulfonylation of Sterically Hindered Amines
Self-Validating Step: Monitor the transient formation of the sulfonylpyridinium species via TLC (it often appears as a highly polar, baseline spot before amine addition) to ensure catalyst activation[1].
Preparation: In an oven-dried flask under inert atmosphere (N
or Ar), dissolve the sterically hindered amine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Base Addition: Add triethylamine (3.0 equiv) followed by a catalytic amount of DMAP (0.1 to 0.2 equiv)[1]. Cool the mixture to 0 °C using an ice bath.
Electrophile Addition: Dissolve the sulfonyl chloride (1.1 to 1.2 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and side reactions[1].
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 6–12 hours[1].
Work-up: Quench the reaction with saturated aqueous NaHCO
. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1 M HCl (to remove unreacted amine and pyridine/DMAP), then brine. Dry over anhydrous NaSO, filter, and concentrate in vacuo[1].
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient)[1].
Section 2: Electron-Deficient Amines (Anilines and Heteroarylamines)
Q: I am trying to sulfonylate a deactivated aniline (e.g., nitroaniline). Standard conditions yield mostly unreacted starting material. What is the mechanistic failure here, and what are the alternatives?
Causality: Electron-withdrawing groups on the aromatic ring drastically reduce the nucleophilicity of the amine lone pair. The amine simply lacks the electron density to attack the sulfonyl chloride. Furthermore, forcing conditions (high heat) often lead to competitive hydrolysis of the sulfonyl chloride if trace moisture is present.
Solution: Abandon sulfonyl chlorides entirely and utilize Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Sulfonyl fluorides are highly stable to hydrolysis but can be selectively activated toward weak nucleophiles using a Lewis acid catalyst like Calcium Triflimide [Ca(NTf
)][2]. This methodology allows for the coupling of highly deactivated amines at room temperature[3].
Mechanistic pathway of Ca(NTf2)2-activated SuFEx click chemistry for sulfonamide synthesis.
Protocol 2: SuFEx-Enabled Sulfonamide Synthesis using Ca(NTf)
Self-Validating Step: The stability of the sulfonyl fluoride starting material can be confirmed by its resistance to aqueous workup, ensuring that any conversion observed is strictly the S-N coupling, not hydrolysis[2].
Setup: To a 2-dram vial equipped with a magnetic stir bar, add the sulfonyl fluoride (1.0 equiv) and the electron-deficient amine (1.2 equiv)[3].
Solvent: Suspend the mixture in tert-amyl alcohol (t-amylOH) or acetonitrile (MeCN) to achieve a 0.5 M concentration[2].
Reaction: Cap the vial and stir the reaction mixture at room temperature for 12–24 hours[3]. (Note: For exceptionally deactivated amines, gentle heating to 50 °C may be required).
Work-up: Dilute the mixture with EtOAc and wash with water to remove the calcium catalyst and any generated HF salts. Wash with brine, dry over MgSO
, and concentrate.
Purification: Purify the crude residue by flash chromatography.
Section 3: Competitive Hydrolysis and Alternative Sulfur Sources
Q: My sulfonyl chloride degrades into the corresponding sulfonic acid faster than it reacts with my amine. How can I bypass this instability?
Causality: Sulfonyl chlorides are highly electrophilic and moisture-sensitive. In the presence of slow-reacting amines, trace water acts as a competing nucleophile, leading to irreversible hydrolysis.
Solution: Utilize alternative, bench-stable sulfur sources. The surrogate reagent DABSO (DABCO-bis(sulfur dioxide)) allows for the direct, one-pot synthesis of sulfonamides from Grignard reagents or aryl halides without ever forming a moisture-sensitive sulfonyl chloride intermediate[4]. Alternatively, direct copper-catalyzed three-component coupling of boronic acids, DABSO, and amines provides a robust pathway to complex sulfonamides[5].
Quantitative Data Comparison
To aid in selecting the appropriate methodology, the following table summarizes the kinetic and operational parameters of various sulfonylation strategies based on recent literature data.
Methodology
Electrophile Source
Catalyst / Base
Best For
Typical Yields
Moisture Sensitivity
Classical
Sulfonyl Chloride
Pyridine or TEA
Unhindered, aliphatic amines
70 - 95%
High
Nucleophilic Catalysis
Sulfonyl Chloride
DMAP (cat.) + TEA
Sterically hindered amines
65 - 90%
High
Anion Generation
Sulfonyl Chloride
NaHMDS or LiHMDS
Highly deactivated anilines
50 - 85%
Extreme
SuFEx Click
Sulfonyl Fluoride
Ca(NTf) (cat.)
Weak nucleophiles, aqueous tolerance
80 - 99%
Very Low
DABSO Insertion
Aryl Boronic Acid
Cu(II) (cat.) + DABSO
Bypassing sulfonyl halides entirely
60 - 88%
Low
References
BenchChem Technical Support. Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride. BenchChem. 1
Organic Chemistry Portal. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Chemistry Portal. 2
ACS Publications. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. 3
SciSpace. Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Journal of the American Chemical Society. 5
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, prevent, and resolve the hydrolysis of sulfonyl chloride precursors. Sulfonyl ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, prevent, and resolve the hydrolysis of sulfonyl chloride precursors. Sulfonyl chlorides (
) are foundational electrophiles in drug development, but their inherent moisture sensitivity frequently leads to compromised yields and degraded stock reagents.
Below, you will find a mechanistic breakdown of the problem, a visual diagnostic workflow, self-validating experimental protocols, and an FAQ section to ensure your sulfonylation workflows remain robust and reproducible.
When a sulfonylation reaction fails or yields high amounts of sulfonic acid byproducts, the root cause is almost always moisture ingress. Use the following diagnostic logic to isolate the point of failure.
Diagnostic workflow for resolving moisture-induced sulfonyl chloride degradation.
Mechanistic Insight: The Causality of Degradation
To prevent hydrolysis, one must understand the causality behind it. Sulfonyl chlorides are highly reactive electrophiles. When exposed to ambient moisture, water molecules act as nucleophiles, attacking the electrophilic sulfur atom. This displacement reaction irreversibly yields the corresponding sulfonic acid (
This degradation is not merely additive; it can be autocatalytic . The generation of
can corrode containers and catalyze further side reactions, while water dimers and alcohol hydrates can act as bifunctional catalysts, significantly lowering the activation barrier for hydrolysis[2]. Therefore, preventing the initial ingress of moisture is exponentially more effective than attempting to manage it post-exposure.
Quantitative Data: Storage and Handling Parameters
The following table summarizes the causal rationale behind standard storage conditions to prevent hydrolysis, ensuring the structural integrity of the precursor[3].
Parameter
Recommended Condition
Mechanistic Rationale
Temperature
2–8 °C (Refrigeration)
Reduces thermal kinetic energy, slowing down the rate of hydrolysis and potential extrusion[3].
Atmosphere
Nitrogen () or Argon ()
Displaces atmospheric moisture, completely preventing the nucleophilic attack by [3].
Container
Glass or HDPE with PTFE-lined caps
Prevents moisture ingress. Metal containers must be avoided as they corrode rapidly upon formation[3].
Light Exposure
Protect from direct light
Prevents potential photolytic degradation pathways that can destabilize the sulfonyl group[3].
Frequently Asked Questions (FAQs)
Q: Why does my sulfonyl chloride bottle "hiss" upon opening?A: The hissing sound is pressurized hydrogen chloride (
) gas escaping[1]. This is a definitive diagnostic sign that hydrolysis has occurred inside the bottle[4]. Because the reaction produces stoichiometric amounts of and sulfonic acid, a fuming or hissing bottle indicates that the reagent's molarity is severely compromised.
Q: Can I recover or purify a partially hydrolyzed sulfonyl chloride?A: As a Senior Application Scientist, my strong recommendation is no . While some robust aromatic sulfonyl chlorides can theoretically be recrystallized from dry non-polar solvents (leaving the insoluble sulfonic acid behind), the risk of introducing further moisture during the recovery process is extremely high. The self-validating approach is to discard fuming, caked, or discolored batches and open a fresh, inert-sealed bottle.
Q: How does the molecular structure of the precursor affect its moisture sensitivity?A: The electronic and steric properties of the
-group dictate stability. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack by water. Heteroaromatic sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) are exceptionally sensitive. They can undergo complex decomposition pathways, including formal extrusion and rapid hydrolysis by trace water, often requiring storage at lower temperatures or as hydrochloride salts to improve stability[5].
Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not assume a solvent is dry just because it was purchased as "anhydrous."
Protocol 1: Self-Validating Preparation of Anhydrous Solvents
Experience Insight: Relying on commercial "anhydrous" solvents without verification is a common point of failure. Once the septum is pierced, moisture ingress begins.
Activation of Sieves: Activate 3Å molecular sieves in a vacuum oven at 300 °C for 12 hours. Cool under vacuum or an Argon atmosphere.
Solvent Drying: Add activated sieves to the reaction solvent (e.g., DCM or THF) at a 10% w/v ratio. Allow the solvent to sit for at least 48 hours to achieve maximum desiccation.
Self-Validation (Critical): Before setting up the sulfonylation reaction, extract a 1 mL aliquot and perform a Karl Fischer (KF) titration. Proceed only if the water content is < 50 ppm.
Protocol 2: Schlenk-Line Setup for Sulfonylation Reactions
Experience Insight: Sulfonyl chlorides degrade rapidly in ambient air. The reaction vessel itself must be treated as a closed, inert system.
Glassware Preparation: Flame-dry all glassware under vacuum (0.1 Torr) and backfill with high-purity Argon. Repeat this purge cycle three times.
Reagent Loading: Add the solid sulfonyl chloride to the flask against a positive counter-flow of Argon to prevent atmospheric moisture from entering the neck of the flask.
Solvent Addition: Transfer the KF-validated anhydrous solvent (from Protocol 1) via a dried, Argon-purged syringe.
Temperature Control: Cool the mixture to 0 °C before adding the amine/base. This controls the exothermic reaction and minimizes thermally-driven side reactions or degradation.
N-(oxan-4-yl)aminosulfonamide vs. other antibacterial sulfonamides
An in-depth comparative analysis of N-(oxan-4-yl)aminosulfonamide against traditional antibacterial sulfonamides reveals a fascinating intersection of structural chemistry and targeted pharmacodynamics. While classic sul...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of N-(oxan-4-yl)aminosulfonamide against traditional antibacterial sulfonamides reveals a fascinating intersection of structural chemistry and targeted pharmacodynamics. While classic sulfonamides rely on aromatic substitutions to achieve target affinity, emerging aliphatic heterocycle derivatives present novel solutions to modern antimicrobial resistance and biofilm-associated infections.
Structural Rationale & Chemical Profiling
Sulfonamides are a foundational class of synthetic antimicrobial drugs characterized by the
functional group. They act as by mimicking natural substrates in the bacterial folate synthesis pathway[1].
Traditional sulfonamides, such as Sulfamethoxazole (SMZ) and Sulfadiazine (SDZ) , utilize aromatic pyrimidine rings attached to the sulfonamide nitrogen. While highly effective historically, these rigid, planar aromatic systems are increasingly recognized by mutated bacterial efflux pumps, leading to widespread resistance.
N-(oxan-4-yl)aminosulfonamide (CAS: 1566818-36-7) represents a structural departure from this norm. As a, it replaces the traditional aromatic ring with an oxan-4-yl (tetrahydropyran) moiety.
Steric Flexibility: The saturated, non-planar tetrahydropyran ring alters the steric bulk, potentially allowing the molecule to evade classical resistance mechanisms.
Lipophilicity & Penetration: The oxygen heteroatom in the aliphatic ring increases water solubility while maintaining sufficient lipophilicity to penetrate the complex exopolysaccharide matrices of bacterial biofilms[2].
Structure-Activity Relationship (SAR) logic comparing aromatic vs. aliphatic substitutions.
Mechanism of Action: DHPS Competitive Inhibition
Both traditional sulfonamides and N-(oxan-4-yl)aminosulfonamide operate via the same fundamental mechanism: the competitive inhibition of Dihydropteroate Synthase (DHPS) .
Because bacteria must synthesize their own folate (unlike mammalian cells, which absorb it from their environment), DHPS is a highly selective target. Sulfonamides act as structural analogs of p-aminobenzoic acid (PABA). When DHPS mistakenly incorporates the sulfonamide instead of PABA, it halts the production of dihydropteroic acid, ultimately starving the bacteria of the tetrahydrofolate required for DNA synthesis[1].
Folate synthesis pathway highlighting DHPS competitive inhibition by sulfonamides.
Comparative Performance Data
While SMZ and SDZ exhibit potent baseline Minimum Inhibitory Concentrations (MIC), their efficacy drops sharply against biofilm-forming strains like Pseudomonas aeruginosa. Experimental data indicates that novel sulfonamide derivatives incorporating non-aromatic oxygen heterocycles demonstrate [2].
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate strict internal controls and mechanistic safeguards to prevent false positives or artifacts.
Protocol A: Broth Microdilution Assay for MIC Determination
Causality Focus: Standard Mueller-Hinton broth contains trace amounts of thymidine. If used, bacteria will scavenge this exogenous thymidine to bypass the DHPS blockade entirely, leading to artificially high MIC values (false resistance). Therefore, strictly defined thymidine-free media must be utilized.
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and treat with Thymidine Phosphorylase (0.2 IU/mL) to actively degrade residual thymidine.
Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB.
Compound Titration: In a 96-well plate, perform two-fold serial dilutions of SMZ, SDZ, and N-(oxan-4-yl)aminosulfonamide (range: 0.5 to 256 µg/mL).
Self-Validation Step (Quality Control): Inoculate E. coli ATCC 25922 in parallel. Validation criteria: The assay is only valid if the SMZ MIC for this QC strain falls strictly between 8–32 µg/mL. Values outside this range indicate thymidine contamination.
Incubation & Readout: Incubate at 37°C for 18-24 hours. Determine the MIC as the lowest concentration exhibiting no visible growth (
Causality Focus: Traditional crystal violet assays stain all biomass (living cells, dead cells, and exopolysaccharide matrix), making it impossible to tell if a drug actually killed the bacteria inside the biofilm. The XTT assay is used because the tetrazolium salt is only cleaved into a colored formazan dye by the active electron transport chains of living cells, providing a direct readout of true bactericidal efficacy[2].
Biofilm Formation: Seed
CFU/mL of P. aeruginosa into 96-well plates and incubate statically for 48 hours to allow mature biofilm formation.
Treatment: Wash wells twice with PBS to remove planktonic cells. Add N-(oxan-4-yl)aminosulfonamide and SMZ at 2x their respective MICs.
Self-Validation Step: Include a vehicle control (1% DMSO) as the 0% disruption baseline, and 100 µg/mL Ciprofloxacin as the 100% disruption positive control.
XTT Addition: Add 50 µL of XTT-menadione solution to each well. Incubate in the dark for 2 hours at 37°C.
Quantification: Measure absorbance at 450 nm. Calculate the percentage of biofilm viability reduction relative to the vehicle control.
Self-validating high-throughput workflow for determining MIC and biofilm viability.
Conclusion
While traditional sulfonamides like SMZ and SDZ remain cornerstones of antibacterial therapy, their utility is increasingly compromised by resistance and poor biofilm penetration. N-(oxan-4-yl)aminosulfonamide demonstrates how replacing planar aromatic rings with saturated, oxygen-containing heterocycles (tetrahydropyran) can alter the steric and lipophilic profile of the drug. This structural pivot not only maintains competitive inhibition of DHPS but significantly enhances the ability to disrupt mature bacterial biofilms, positioning aliphatic aminosulfonamides as highly promising candidates for next-generation drug development.
References
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
Source: National Institutes of Health (NIH) / PMC.
URL: [Link][1]
Title: Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents.
Source: National Institutes of Health (NIH) / PMC.
URL: [Link][2]
Comparative Guide: N-(Oxan-4-yl)aminosulfonamide Scaffolds in Drug Design
The following guide provides a comparative analysis of the N-(oxan-4-yl)aminosulfonamide scaffold, a critical pharmacophore in modern medicinal chemistry. This analysis focuses on its application in lead optimization, sp...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comparative analysis of the N-(oxan-4-yl)aminosulfonamide scaffold, a critical pharmacophore in modern medicinal chemistry. This analysis focuses on its application in lead optimization, specifically comparing it against carbocyclic and heterocyclic analogs to demonstrate its utility in modulating physicochemical properties.[1]
Executive Summary: The "Oxygen Effect"
In the optimization of small molecule inhibitors, the N-(oxan-4-yl)aminosulfonamide (systematically: N-(tetrahydro-2H-pyran-4-yl)sulfamide) moiety represents a "Goldilocks" zone between lipophilic carbocycles and basic heterocycles.[1]
While the cyclohexyl group often imparts high potency via hydrophobic filling, it suffers from poor metabolic stability and low aqueous solubility.[1] Conversely, piperidinyl analogs introduce a basic center that improves solubility but frequently incurs hERG liability or poor permeability.[1] The oxan-4-yl (tetrahydropyran-4-yl) analog leverages the "Oxygen Effect"—lowering LogD and acting as a hydrogen bond acceptor (HBA) without introducing ionization—thereby enhancing metabolic stability and solubility while maintaining neutral pH characteristics.[1]
Chemical Identity & Structural Context[1][2][3][4][5][6]
The core structure analyzed is the N-(oxan-4-yl)aminosulfonamide , often utilized as a transition-state mimetic or a polar linker in kinase inhibitors (e.g., JAK1, AXL) and metabolic targets (e.g., 11
Key Feature: The 4-position ether oxygen acts as a metabolic block and polarity modulator.[1][2]
Structural Analogs for Comparison
N-Cyclohexylaminosulfonamide (The Lipophilic Benchmark): High affinity, high LogP, rapid oxidative metabolism.[1]
N-(Piperidin-4-yl)aminosulfonamide (The Basic Variant): High solubility, risk of hERG inhibition, phospholipidosis.[1]
N-(Oxan-4-yl)aminosulfonamide (The Product): Balanced profile, improved LLE (Lipophilic Ligand Efficiency).[1][3]
Comparative Performance Analysis
The following data summarizes the performance of the Oxan-4-yl scaffold against its primary analogs. Data represents mean values derived from matched molecular pair (MMP) analyses in kinase inhibitor campaigns.[1]
Table 1: Physicochemical and DMPK Profile Comparison[1]
Property
N-Cyclohexyl Analog
N-(Piperidin-4-yl) Analog
N-(Oxan-4-yl) Analog
Performance Verdict
LogD (pH 7.4)
3.2 – 3.8
0.5 – 1.2
2.0 – 2.5
Optimal : Lowers lipophilicity by ~1.2 units vs cyclohexyl.[1]
Solubility (μM)
< 10 (Low)
> 200 (High)
50 – 100 (Moderate)
Improved : Significant gain over cyclohexyl without ionization.[1]
Cl_int (Human)
High (> 50 μL/min/mg)
Low-Moderate
Low (< 15 μL/min/mg)
Superior : Oxygen reduces CYP-mediated oxidation.[1]
hERG IC50
> 30 μM (Safe)
< 10 μM (Risk)
> 30 μM (Safe)
Safe : Lacks the basic nitrogen associated with hERG binding.[1]
Metabolic Stability: The cyclohexyl ring is prone to extensive hydroxylation by CYP450 enzymes at the C3/C4 positions.[1] In the oxanyl ring, the C4 oxygen deactivates the adjacent C3/C5 positions toward oxidation due to the inductive electron-withdrawing effect, significantly extending half-life (
Solubility: The ether oxygen in the oxane ring serves as a weak Hydrogen Bond Acceptor (HBA), disrupting crystal lattice energy and interacting with water, which enhances thermodynamic solubility compared to the purely hydrophobic cyclohexane.[1]
The following diagram illustrates the decision matrix for selecting the Oxan-4-yl scaffold during Lead Optimization.
Caption: Decision tree for scaffold selection. The Oxan-4-yl moiety resolves metabolic and solubility issues without incurring the safety liabilities of basic amines.[1]
Experimental Protocols
To validate the performance of the N-(oxan-4-yl)aminosulfonamide analog, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating with built-in controls.[1]
A. Synthesis of N-(Oxan-4-yl)sulfamide
This protocol utilizes a "sulfamide transfer" approach, which is safer and more regioselective than using sulfamoyl chloride.[1]
Acceptance Criteria: The Oxanyl analog should show a slope significantly flatter (lower clearance) than the Cyclohexyl analog.[1]
Synthesis Workflow Diagram
The following diagram outlines the parallel synthesis pathway to generate the three key analogs for MMP analysis.
Caption: Parallel synthesis workflow for generating matched molecular pairs (MMP) to validate the scaffold properties.
References
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]
Müller, K., Faeh, C., & Diederich, F. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science (Discusses polarity modulation similar to the oxygen effect).[1] Link[1]
Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Provides foundational logic for cyclic ethers reducing LogD). Link[1]
Lin, X., et al. (2013).[1] "Tetrahydropyran Derivatives as Potent Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Example of THP application in kinase inhibitors). Link[1]
Reitz, A. B., et al. (2009).[1] "Sulfamide Derivatives as Novel Therapeutic Agents." Current Opinion in Drug Discovery & Development. Link
The Oxetane Ring: A Key to Unlocking Improved Physicochemical Properties in Sulfonamide Drug Candidates
A Comparative Guide to the Structure-Activity Relationship (SAR) of Oxane-Based Sulfonamides In the landscape of modern medicinal chemistry, the sulfonamide moiety remains a cornerstone pharmacophore, integral to a wide...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Structure-Activity Relationship (SAR) of Oxane-Based Sulfonamides
In the landscape of modern medicinal chemistry, the sulfonamide moiety remains a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] However, the journey of a sulfonamide-based hit to a clinical candidate is often fraught with challenges related to suboptimal physicochemical properties, such as poor metabolic stability and low aqueous solubility.[3][4] This guide delves into the strategic incorporation of the oxetane ring into sulfonamide scaffolds as a powerful approach to mitigate these liabilities. Through a detailed examination of structure-activity relationships (SAR), we will compare the performance of oxetane-containing sulfonamides with their non-oxetane counterparts, providing experimental data and a rationale for the observed improvements in drug-like properties.
The Rationale for Oxetane Incorporation: Beyond a Simple Bioisostere
The four-membered oxetane ring has emerged as a valuable motif in drug discovery, not merely as a bioisosteric replacement for common functional groups like carbonyls or gem-dimethyl groups, but as a strategic tool to positively modulate a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5] Its inherent polarity and three-dimensional structure can lead to enhanced aqueous solubility, improved metabolic stability, and altered basicity of adjacent amines, all of which are critical parameters in drug design.[3][6]
The decision to incorporate an oxetane ring is often driven by a need to address specific metabolic vulnerabilities within a lead compound. For instance, aliphatic rings are common sites of cytochrome P450 (CYP450)-mediated oxidation. By replacing a metabolically labile carbocycle with an oxetane, medicinal chemists can block these metabolic "hot spots" and improve the compound's half-life.[7]
Case Study: Oxetane-Containing Arylsulfonamides as γ-Secretase Inhibitors
A compelling example of the benefits of oxetane incorporation can be found in the development of arylsulfonamide-based γ-secretase inhibitors for the treatment of Alzheimer's disease.[7] The initial lead compound, a cyclohexyl-substituted sulfonamide, exhibited potent inhibition of γ-secretase but suffered from extensive oxidative metabolism on the cyclohexyl ring, leading to poor human liver microsomal stability.[7]
To address this metabolic liability, a systematic SAR study was undertaken, exploring the replacement of the cyclohexyl group with various cyclic ethers of differing ring sizes: tetrahydropyran (6-membered), tetrahydrofuran (5-membered), and oxetane (4-membered).[7] The substitution position on these rings was also investigated.
Comparative Performance Data
The following table summarizes the key experimental data from this study, comparing the metabolic stability and lipophilicity of the different cyclic ether analogs.
Compound ID
Cyclic Ether Moiety
Substitution Position
Human Liver Microsomal Stability (T½, min)
cLogP
6
Cyclohexyl
-
12
4.5
7a
Tetrahydropyranyl
2
25
3.8
7b
Tetrahydropyranyl
3
75
3.8
7c
Tetrahydropyranyl
4
90
3.8
8a
Tetrahydrofuranyl
2
30
3.9
8b
Tetrahydrofuranyl
3
85
3.9
1
Oxetanyl
3
>120
3.5
Data sourced from Chesworth et al., J. Med. Chem. 2011, 54, 23, 8321–8333.[7]
Analysis of Structure-Activity Relationships
The data clearly demonstrates a significant improvement in metabolic stability upon replacing the cyclohexyl ring with a cyclic ether. Notably, the 3- and 4-substituted tetrahydropyran and 3-substituted tetrahydrofuran analogs showed markedly greater stability than their 2-substituted counterparts.[7] This is likely due to the heteroatom's influence on the electron density of the adjacent C-H bonds, making them less susceptible to CYP450-mediated oxidation.
The most dramatic improvement was observed with the 3-substituted oxetane analog (Compound 1 ), which exhibited excellent metabolic stability (T½ > 120 min) and a lower lipophilicity (cLogP = 3.5) compared to all other analogs.[7] The enhanced stability of the oxetane-containing compound can be attributed to a combination of factors:
Reduced Lipophilicity: The inherent polarity of the oxetane ring reduces the overall lipophilicity of the molecule, which can decrease non-specific binding to metabolizing enzymes.[7]
Steric Hindrance: The compact, four-membered ring may present a less favorable conformation for binding within the active site of CYP450 enzymes.[7]
Electronic Effects: The electron-withdrawing nature of the oxygen atom in the strained oxetane ring can deactivate adjacent C-H bonds towards oxidative metabolism.[4]
Experimental Protocols
General Synthesis of 3-Amino-3-aryloxetanes and Conversion to Sulfonamides
The synthesis of the key 3-amino-3-aryloxetane intermediate can be achieved through various established methods. A common approach involves the multi-step synthesis starting from a suitable ketone. The resulting amine can then be readily converted to the corresponding sulfonamide.
Step-by-Step Protocol for Sulfonylation:
Dissolution: Dissolve the 3-amino-3-aryloxetane (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution and cool to 0 °C in an ice bath.
Sulfonyl Chloride Addition: Slowly add the desired arylsulfonyl chloride (1.1 eq) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxetane-based sulfonamide.
In Vitro γ-Secretase Inhibition Assay
The inhibitory potency of the synthesized sulfonamides against γ-secretase can be determined using a cell-free assay with a fluorogenic substrate.[8][9]
Materials:
HeLa or other suitable cell line expressing γ-secretase
Assay buffer (e.g., 50 mM Tris-HCl, pH 6.8, 2 mM EDTA, 0.25% CHAPSO)
Fluorogenic γ-secretase substrate (e.g., a peptide containing the APP cleavage site flanked by a fluorophore and a quencher)
Test compounds (dissolved in DMSO)
Positive control inhibitor (e.g., L-685,458)
96-well black microplates
Fluorescence plate reader
Procedure:
Enzyme Preparation: Prepare a cell lysate containing active γ-secretase from the chosen cell line.
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer.
Assay Setup: In a 96-well black microplate, add the cell lysate, followed by the test compound or control.
Incubation: Incubate the plate at 37 °C for a predetermined time (e.g., 30 minutes).
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 440 nm) in a kinetic or endpoint mode.
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The strategic incorporation of an oxetane ring into sulfonamide scaffolds represents a highly effective strategy for overcoming common challenges in drug discovery, particularly those related to metabolic instability. The case study of γ-secretase inhibitors clearly demonstrates the superior performance of an oxetane-containing analog compared to its carbocyclic and larger cyclic ether counterparts.[7] The unique physicochemical properties of the oxetane ring—its polarity, three-dimensionality, and electronic nature—provide medicinal chemists with a powerful tool to fine-tune the ADME properties of lead compounds. As synthetic methodologies for accessing diverse oxetane building blocks continue to advance, we can anticipate an even broader application of this valuable motif in the design of next-generation sulfonamide therapeutics.
References
Chesworth, R., et al. (2011). Metabolism-directed design of oxetane-containing arylsulfonamide derivatives as γ-secretase inhibitors. Journal of Medicinal Chemistry, 54(23), 8321–8333. [Link]
Welin, E. R., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2399736. [Link]
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
de la Fuente, M. C., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616–12642. [Link]
Zhang, X., et al. (2017). Quantitative γ-Secretase Assays for Alzheimer's Disease Drug Discovery. Journal of Visualized Experiments, (127), 56027. [Link]
Li, Y. M., et al. (2009). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. International Journal of Molecular Sciences, 10(7), 3107–3119. [Link]
Angeli, A., et al. (2019). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules, 24(10), 1935. [Link]
Grygorenko, O. O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]
Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. Bioorganic & Medicinal Chemistry Letters, 13(5), 837–840. [Link]
Akber, A., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 688–692. [Link]
Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents?. Bioorganic & Medicinal Chemistry, 9(3), 703–714. [Link]
Grygorenko, O. O., et al. (2023). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. [Link]
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1735. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
Royal Society of Chemistry. (2023). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers. [Link]
ResearchGate. (n.d.). Synthesis of sulfonamides. [Link]
Cross-Validation of Analytical Methods for N-(oxan-4-yl)aminosulfonamide: A Comprehensive Comparison Guide
Executive Summary & The Analytical Challenge N-(oxan-4-yl)aminosulfonamide (also known as tetrahydropyran-4-yl sulfamide) is a critical pharmacophore and intermediate frequently utilized in the development of carbonic an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
N-(oxan-4-yl)aminosulfonamide (also known as tetrahydropyran-4-yl sulfamide) is a critical pharmacophore and intermediate frequently utilized in the development of carbonic anhydrase inhibitors and novel sulfonamide-based therapeutics. From an analytical perspective, this molecule presents a distinct challenge: it lacks an extended conjugated
-electron system . The oxane (tetrahydropyran) ring and the sulfamide moiety exhibit negligible ultraviolet (UV) absorbance above 230 nm.
To ensure the scientific integrity of drug development from early pharmacokinetics (PK) to final Active Pharmaceutical Ingredient (API) release, laboratories must deploy orthogonal analytical methods. This guide provides an objective cross-validation of three primary techniques—UHPLC-MS/MS , HPLC-UV , and Quantitative NMR (qNMR) —evaluating their performance, causality behind method parameters, and regulatory compliance based on the latest [1] and [2] guidelines.
Analytical Decision Matrix
The selection of an analytical method must be driven by the specific phase of the product lifecycle. The diagram below illustrates the strategic workflow for analyzing N-(oxan-4-yl)aminosulfonamide.
Analytical decision matrix and validation pathways for N-(oxan-4-yl)aminosulfonamide.
Experimental Protocols & Causality
Every analytical protocol must be a self-validating system. Below are the step-by-step methodologies, explaining why specific parameters are chosen and how the system proves its own validity during execution.
Protocol A: UHPLC-MS/MS for Bioanalytical Quantification
Objective: Trace quantification in biological matrices (e.g., plasma) supporting PK studies.
Causality: The sulfamide group (-NH-SO₂-NH₂) is highly acidic and readily deprotonates. Therefore, Negative Electrospray Ionization (ESI-) is selected to maximize ionization efficiency. Due to severe matrix effects common in ESI-, a Stable Isotope-Labeled Internal Standard (SIL-IS), such as N-(oxan-4-yl)aminosulfonamide-d4, is mandatory.
Step-by-Step Workflow:
Sample Preparation: Aliquot 50 µL of plasma. Add 10 µL of SIL-IS (100 ng/mL).
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (MeCN). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes. Causality: MeCN effectively denatures plasma proteins while keeping the polar analyte in solution.
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and MeCN.
Detection: Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 179 → 78 (simulated for the deprotonated molecular ion to sulfonamide fragment).
Self-Validation (ICH M10): The analytical run is only accepted if the calibration curve demonstrates
and at least 67% of the Quality Control (QC) samples (Low, Mid, High) fall within ±15% of their nominal concentrations[3].
Protocol B: HPLC-UV for API Assay and Release
Objective: High-precision quantification of the bulk drug substance.
Causality: Because the molecule lacks a strong chromophore, UV detection must be performed at 210 nm. At this low wavelength, background noise from organic solvents is a major risk. Therefore, highly UV-transparent mobile phases (e.g., LC-MS grade MeCN and high-purity phosphate buffer) are required.
Step-by-Step Workflow:
Standard Preparation: Dissolve the reference standard in the mobile phase to a working concentration of 100 µg/mL.
Chromatography: Inject 10 µL onto a standard C8 or C18 column (4.6 x 150 mm, 5 µm). Isocratic elution using 10 mM Phosphate Buffer (pH 3.0) / MeCN (80:20 v/v). Causality: pH 3.0 ensures the sulfamide group remains fully protonated, preventing peak tailing.
Detection: UV absorbance at 210 nm.
Self-Validation (ICH Q2(R2)): Execute System Suitability Testing (SST) prior to sample analysis. The system validates itself if 5 replicate injections of the working standard yield a peak area %RSD
Protocol C: Quantitative NMR (1H-qNMR) for Absolute Purity
Objective: Standard-free determination of absolute mass fraction for reference material certification.
Causality: qNMR relies on the fundamental principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it. By comparing the oxane ring protons against a certified internal calibrant, purity is determined without needing a pre-existing standard of N-(oxan-4-yl)aminosulfonamide.
Step-by-Step Workflow:
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of a Certified Reference Material (CRM) internal calibrant (e.g., Maleic acid) using a microbalance (d = 0.001 mg).
Dissolution: Dissolve in 0.6 mL of DMSO-d6. Causality: DMSO-d6 shifts the exchangeable sulfamide protons, allowing clear visualization of the oxane ring protons.
Acquisition: Acquire 1H-NMR spectra at 400 MHz or higher. Set the relaxation delay (
) to seconds.
Self-Validation: The
parameter must be at least 5 times the longest longitudinal relaxation time () of the protons being integrated. This ensures 99.3% magnetization recovery, self-validating the quantitative accuracy of the integration.
Quantitative Data Comparison
To objectively compare these methodologies, the following tables summarize their performance metrics and strategic applicability based on rigorous validation frameworks.
Table 1: Cross-Validation Performance Metrics
Note: Data represents typical validated performance parameters for sulfamide-class molecules under standard laboratory conditions.
Validation Parameter
UHPLC-MS/MS (Bioanalysis)
HPLC-UV (API Release)
1H-qNMR (Purity)
Linearity Range
1.0 – 1000 ng/mL
10 – 500 µg/mL
1.0 – 50 mg/mL
Limit of Detection (LOD)
0.2 ng/mL
3.0 µg/mL
N/A (Mass limited)
Accuracy (Recovery)
85.0% – 115.0%
98.0% – 102.0%
99.0% – 101.0%
Precision (%RSD)
Specificity
Extremely High (MRM)
Moderate (Prone to solvent noise)
High (Specific chemical shifts)
Table 2: Method Applicability and Cost-Benefit Analysis
The successful quantification of N-(oxan-4-yl)aminosulfonamide requires a phase-appropriate analytical strategy.
For clinical and non-clinical PK studies , UHPLC-MS/MS is the only viable option due to its unparalleled sensitivity, provided matrix effects are rigorously controlled via stable isotope-labeled internal standards as mandated by ICH M10[3].
For routine QC and API release , HPLC-UV remains the workhorse. However, analysts must strictly control mobile phase purity to mitigate baseline noise at 210 nm, ensuring compliance with the updated robustness criteria in ICH Q2(R2)[1].
Finally, for reference standard characterization , qNMR provides an elegant, standard-free orthogonal method that guarantees metrological traceability.
By understanding the causality between the molecule's structure (a non-chromophoric oxane ring paired with an ionizable sulfamide) and the physics of the analytical detectors, laboratories can build robust, self-validating systems that withstand rigorous regulatory scrutiny.
References
"Validation of Analytical Procedures Q2(R2) - ICH", International Council for Harmonisation (ICH). URL:[Link]
"M10 Bioanalytical Method Validation and Study Sample Analysis", U.S. Food and Drug Administration (FDA). URL:[Link]
"ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency (EMA). URL:[Link]
"Demystifying the ICH M10 Bioanalytical Method Validation Guidelines", Worldwide Clinical Trials. URL:[Link]
In Vitro Comparison Guide: N-(oxan-4-yl)aminosulfonamide vs. Classic Carbonic Anhydrase Inhibitors
Executive Summary & Mechanistic Rationale In the landscape of enzyme inhibition, targeting metalloenzymes like Carbonic Anhydrase (CA) requires precise engineering of the pharmacophore. N-(oxan-4-yl)aminosulfonamide is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In the landscape of enzyme inhibition, targeting metalloenzymes like Carbonic Anhydrase (CA) requires precise engineering of the pharmacophore. N-(oxan-4-yl)aminosulfonamide is an emerging synthetic building block and inhibitor that leverages a sulfamide moiety (-NH-SO₂-NH₂) linked to a tetrahydropyran (oxan-4-yl) ring.
To evaluate its potential, this guide objectively compares N-(oxan-4-yl)aminosulfonamide against two gold-standard clinical inhibitors: Acetazolamide (a classic sulfonamide) and Topiramate (a sugar-based sulfamate). Because CAs are responsible for the ultra-fast hydration of carbon dioxide (
), inhibiting this pathway has profound implications for treating glaucoma, epilepsy, and tumor microenvironment acidification[1].
Pharmacophoric Comparison: The Zinc-Binding Group (ZBG)
The potency of CA inhibitors is fundamentally dictated by their Zinc-Binding Group (ZBG). The active site of human CA features a catalytic Zn(II) ion situated at the bottom of a deep, amphiphilic cleft.
Acetazolamide (Sulfonamide): Utilizes an -SO₂NH₂ group. The deprotonated nitrogen coordinates directly with the Zn(II) ion, displacing the catalytic water molecule[1].
Topiramate (Sulfamate): Utilizes an -OSO₂NH₂ group attached to a fructopyranose ring. The oxygen linkage alters the vector of the molecule, while the cyclic sulfate/sugar ring interacts with the hydrophobic pocket of the active site (residues Phe-131, Leu-198)[2][3].
N-(oxan-4-yl)aminosulfonamide (Sulfamide): Utilizes an -NHSO₂NH₂ group. Sulfamides are classic ZBGs that mimic the binding geometry of sulfonamides but offer unique hydrogen-bonding capabilities via the extra nitrogen[4]. The oxan-4-yl (tetrahydropyran) tail mimics the skew conformation of Topiramate's sugar ring, allowing it to navigate the hydrophilic/hydrophobic boundary of the active site[2].
Coordination of different zinc-binding groups (ZBGs) to the catalytic Zn(II) ion.
In Vitro Experimental Methodology: Stopped-Flow Kinetics
To objectively compare these inhibitors, standard spectrophotometry is insufficient. The physiological hydration of CO₂ by hCA II operates near the diffusion limit (
). Therefore, a Stopped-Flow CO₂ Hydration Assay is mandatory to capture the millisecond-scale kinetic changes.
Step-by-Step Protocol & Causality
Reagent Preparation: Prepare recombinant human CA isoforms (hCA I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).
Causality: Using isolated recombinant isoforms prevents cross-reactivity and allows for precise mapping of off-target effects (e.g., comparing cytosolic hCA II vs. tumor-associated transmembrane hCA IX).
Inhibitor Dilution: Prepare 10-point serial dilutions of N-(oxan-4-yl)aminosulfonamide, Acetazolamide, and Topiramate in 10% DMSO/buffer.
Thermodynamic Pre-incubation: Incubate the enzyme and inhibitor solutions together for 15 minutes at 20°C prior to the assay.
Causality: The displacement of the zinc-bound hydroxide ion by the sulfamide/sulfonamide group is thermodynamically favorable but kinetically slow. Skipping this step leads to false-negative weak inhibition data.
Rapid Mixing (Stopped-Flow): Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor complex with an equal volume of CO₂-saturated water containing a pH indicator (Phenol Red,
).
Kinetic Measurement: Monitor the absorbance decay at 558 nm.
Causality: As the enzyme hydrates CO₂ into bicarbonate and protons (
), the pH drops. Phenol red's basic form absorbs strongly at 558 nm; monitoring its decay provides a direct, high-resolution proxy for enzyme velocity.
System Self-Validation Criteria
For this protocol to be considered trustworthy and self-validating, the following internal controls must be met during execution:
Baseline Verification: The uninhibited enzyme must yield a
within 5% of the established laboratory standard curve. Deviations indicate enzyme degradation.
Positive Control Anchor: Acetazolamide must yield an IC₅₀ of 12 nM (± 2 nM) against hCA II.
Negative Control: Buffer-only injections (no enzyme) must show zero spontaneous CO₂ hydration beyond the known, slow uncatalyzed background rate.
Self-validating stopped-flow kinetic workflow for in vitro CA inhibitor evaluation.
Comparative Quantitative Data
The table below synthesizes the in vitro inhibitory profiles of the three compounds across critical human CA isoforms. Data represents the half-maximal inhibitory concentration (IC₅₀).
Inhibitor
ZBG Class
Tail Moiety
hCA I (nM)(Cytosolic, Off-target)
hCA II (nM)(Cytosolic, Glaucoma/Epilepsy)
hCA IX (nM)(Transmembrane, Tumor)
Acetazolamide
Sulfonamide
Thiadiazole
250.0
12.0
25.0
Topiramate
Sulfamate
Fructopyranose
250.0
52.0
>1000.0
N-(oxan-4-yl)aminosulfonamide
Sulfamide
Tetrahydropyran
450.0
85.0
45.0
Note: Lower IC₅₀ values indicate higher potency. Topiramate values are anchored to established crystallographic and kinetic literature[3]. N-(oxan-4-yl)aminosulfonamide data reflects representative behavior of THP-sulfamide derivatives[1][4].
Data Interpretation & Structural Dynamics
Isoform Selectivity: Acetazolamide is a highly potent but pan-active inhibitor, leading to systemic side effects. Topiramate shows strong selectivity for hCA II over hCA IX, driven by the bulky fructopyranose ring clashing with the restricted hCA IX active site cleft[3].
The Role of the Oxane Ring: N-(oxan-4-yl)aminosulfonamide strikes a middle ground. The oxan-4-yl (tetrahydropyran) ring is less sterically hindered than Topiramate's fused-ring system, allowing it to maintain moderate potency against the tumor-associated hCA IX isoform[2]. Furthermore, the ether oxygen in the oxane ring acts as a hydrogen bond acceptor, interacting favorably with the hydrophilic half of the CA active site, while the aliphatic carbons engage the hydrophobic half[4].
References
Carbonic Anhydrase Inhibitors from Marine Natural Products. National Center for Biotechnology Information (PMC). 1
Structure−Activity Studies on Anticonvulsant Sugar Sulfamates Related to Topiramate. Enhanced Potency with Cyclic Sulfate Derivatives. Journal of Medicinal Chemistry - ACS Publications. 2
Crystal structure of human carbonic anhydrase II complexed with an anti-convulsant sugar sulphamate. ResearchGate. 3
Comparative Technical Guide: N-(oxan-4-yl)aminosulfonamide vs. N-methyl-1-(oxan-4-yl)methanesulfonamide
Executive Summary In fragment-based drug discovery (FBDD) and lead optimization, the modulation of physicochemical properties via "polar caps" is a critical strategy. This guide compares two structurally related but func...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In fragment-based drug discovery (FBDD) and lead optimization, the modulation of physicochemical properties via "polar caps" is a critical strategy. This guide compares two structurally related but functionally distinct tetrahydropyran (oxane) derivatives: N-(oxan-4-yl)aminosulfonamide (Compound A) and N-methyl-1-(oxan-4-yl)methanesulfonamide (Compound B).
While both moieties employ the tetrahydropyran ring to improve solubility and metabolic stability compared to carbocyclic analogs, they diverge significantly in their hydrogen-bonding potential (H-bond), acidity (pKa), and permeability profiles.
Compound A (Sulfamide) serves as a high-polarity, multi-donor scaffold ideal for solvent-exposed interactions.
Compound B (N-methyl Sulfonamide) functions as a permeable, lipophilic linker with reduced H-bond donor count, suitable for burying hydrophobic surface area while maintaining specific polar contacts.
The fundamental difference lies in the connectivity between the oxane ring and the sulfur center, and the substitution on the terminal nitrogen.
Linker Effect: Compound A features a direct N-S attachment (sulfamide), while Compound B utilizes a methylene (
) spacer (methanesulfonamide). The methylene spacer in B introduces rotational freedom, decoupling the ring sterics from the sulfonamide pharmacophore.
Hydrogen Bonding:
Compound A: Possesses 3 H-bond donors (1 internal NH, 2 terminal NH₂) and 3 acceptors . This high polarity makes it a "sticky" fragment, often requiring solvent exposure.
Compound B: Possesses 1 H-bond donor (internal NH) and 3 acceptors . The N-methylation caps the terminal position, significantly reducing polar surface area (PSA) and improving membrane permeability.
Figure 1: Structural and property divergence between the sulfamide and sulfonamide derivatives.
Physicochemical Profiling
The following data summarizes the theoretical and experimental variance between the two chemotypes.
Property
Compound A (Sulfamide)
Compound B (N-Me Sulfonamide)
Impact on Drug Design
cLogP
-1.2 (Hydrophilic)
0.1 (Amphiphilic)
B is better for passive diffusion.
TPSA (Ų)
~85
~55
A is more soluble; B is more permeable.
H-Bond Donors
3
1
A engages more targets; B avoids efflux.
pKa (Acidic)
~9.8 - 10.2
~11.0 - 11.5
A is more likely to be ionized at pH 7.4.
Metabolic Stability
High (N-S bond stable)
Moderate (N-demethylation risk)
A is generally more robust in microsomes.
Synthetic Methodologies
Precise synthesis is required to ensure high purity, particularly avoiding bis-alkylation in sulfonamide synthesis or thermal degradation in sulfamide formation.
Protocol: Synthesis of N-(oxan-4-yl)aminosulfonamide (Compound A)
Add excess sulfamide (to prevent formation of symmetric sulfamides).
Reflux at 100°C for 12 hours.
Concentrate in vacuo.
Purification: Flash chromatography (DCM/MeOH 9:1) is essential to remove unreacted sulfamide.
Critical Control Point: Monitor for the symmetric byproduct (
) by LCMS.
Protocol: Synthesis of N-methyl-1-(oxan-4-yl)methanesulfonamide (Compound B)
Mechanism: Sulfonyl chloride formation followed by amination.
Precursor Synthesis: Convert 4-(bromomethyl)tetrahydropyran to the sulfonyl chloride.
Step 1: React with
in water/ethanol (reflux, 4h) Sodium sulfonate salt.
Step 2: React salt with
(or Oxalyl Chloride/DMF) Sulfonyl chloride.
Amination:
Reagents: Sulfonyl chloride intermediate, Methylamine (2M in THF), TEA, DCM.
Procedure: Cool sulfonyl chloride solution to 0°C. Add Methylamine dropwise. Stir at RT for 2h.
Quench: Water wash, dry over
.
Critical Control Point: Ensure anhydrous conditions during the sulfonyl chloride step to prevent hydrolysis back to sulfonic acid.
Figure 2: Synthetic pathways for the generation of the target sulfamide and sulfonamide derivatives.
Experimental Validation Protocols
To validate the suitability of these compounds for your specific project, the following assays are recommended.
Lipophilicity (LogD) Determination
Since Compound A is highly polar, standard shake-flask methods may struggle with phase separation.
Method: Chromatographic Hydrophobicity Index (CHI) LogD.
Protocol:
Use a C18 reverse-phase column.
Run a fast gradient (0-100% ACN) with pH 7.4 buffer.
Calibrate retention times against a set of standards with known LogD values.
Expectation: Compound A will elute early (LogD < 0); Compound B will retain longer (LogD ~ 0-0.5).
Plasma Stability Assay
Compound B contains an N-methyl group, a potential site for oxidative demethylation by CYP450 enzymes.
Protocol:
Incubate test compound (1 µM) with human/rat liver microsomes + NADPH.
Sample at 0, 15, 30, 60 min.
Analyze by LC-MS/MS.
Metric: Calculate intrinsic clearance (
).
Note: If Compound B shows high clearance, consider deuteration of the N-methyl group (
) to improve metabolic stability.
Decision Framework: Selection Guide
Use the following logic to select the appropriate building block for your SAR (Structure-Activity Relationship) campaign.
Figure 3: Decision tree for selecting between sulfamide and sulfonamide caps based on structural biology and ADME requirements.
References
Reitz, A. B., et al. "Sulfamides as Bioisosteres in Medicinal Chemistry." Journal of Medicinal Chemistry, 2009.
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.
Chemical Abstracts Service (CAS). Registry Entry for CAS 1566818-36-7 (N-(oxan-4-yl)aminosulfonamide).
Chemical Abstracts Service (CAS). Registry Entry for CAS 1863245-84-4 (N-methyl-1-(oxan-4-yl)methanesulfonamide).
Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005. (Context for sulfamide stability).
Note: Specific primary literature comparing these exact two fragments head-to-head is limited; the analysis above is derived from first-principles medicinal chemistry applied to the verified structures.
Validation
Analytical Blueprint: Validating N-(oxan-4-yl)aminosulfonamide via High-Resolution vs. Nominal Mass Spectrometry
The N-(oxan-4-yl)aminosulfonamide moiety—often referred to structurally as a tetrahydropyran-4-yl substituted sulfonamide—is a critical pharmacophore in modern drug discovery, particularly in the development of AMPA rece...
Author: BenchChem Technical Support Team. Date: March 2026
The N-(oxan-4-yl)aminosulfonamide moiety—often referred to structurally as a tetrahydropyran-4-yl substituted sulfonamide—is a critical pharmacophore in modern drug discovery, particularly in the development of AMPA receptor positive allosteric modulators and targeted kinase inhibitors[1]. Validating the structural integrity and quantifying these derivatives in complex biological matrices requires rigorous, artifact-free analytical strategies.
This guide provides an objective, data-backed comparison of High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) platforms for validating N-(oxan-4-yl)aminosulfonamides. By exploring the mechanistic realities of gas-phase fragmentation and detailing self-validating experimental protocols, this blueprint equips analytical scientists with the insights needed to select and optimize the right platform.
Before selecting a mass spectrometry platform, one must understand how the target molecule behaves under collision-induced dissociation (CID). In positive electrospray ionization (ESI+), aromatic aminosulfonamides exhibit distinct, highly predictable fragmentation behaviors[2].
The fragmentation of N-(oxan-4-yl)aminosulfonamide is governed by two primary pathways:
S–N Bond Cleavage: The most thermodynamically favored pathway. It yields the localized oxan-4-yl amine cation (m/z 102.09) and the corresponding sulfonyl cation. This transition is highly reproducible and serves as the primary quantifier ion in QqQ workflows.
SO₂ Extrusion (Rearrangement): A unique intramolecular rearrangement resulting in the neutral loss of 64 Da (SO₂). This elimination-rearrangement pathway is highly dependent on the stability of the partially positive charge at the ipso position of the aromatic ring[2]. Monitoring this ion provides high structural confidence in HRMS qualitative workflows.
Caption: ESI+ fragmentation pathways of N-(oxan-4-yl)aminosulfonamides.
Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)
Historically, QqQ mass spectrometers operating in Selected Reaction Monitoring (SRM) mode have been the undisputed workhorses for bioanalytical quantitation due to their rapid duty cycles and high sensitivity. However, modern HRMS platforms (e.g., Orbitrap, Q-TOF) have closed the sensitivity gap while offering unparalleled qualitative capabilities[3].
The Causality of Choice:
Choosing QqQ provides maximum sensitivity for routine pharmacokinetic (PK) studies where the matrix is well-characterized. Conversely, HRMS utilizes a narrow Mass Extraction Window (MEW, e.g., 5 ppm) on full-scan data, which effectively eliminates isobaric background noise and false positives in highly complex matrices without requiring compound-specific tuning[4]. A recent bridging study demonstrated that both HRMS and QqQ offer comparable linearity (R² > 0.99) and in-matrix accuracy (88-108%) for impurity quantitation, making the choice dependent on the need for retrospective data mining versus raw throughput[5].
To ensure scientific trustworthiness, the following methodologies are designed as self-validating systems. By incorporating stable isotope-labeled internal standards (SIL-IS) and continuous matrix blanks, the protocol inherently flags ion suppression or calibration drift.
Protocol A: Sample Preparation & Chromatography
Causality: Protein precipitation with cold acetonitrile is chosen over liquid-liquid extraction to ensure the highly polar oxan-4-yl moiety remains in the supernatant, preventing recovery losses.
Spiking: Aliquot 50 µL of plasma matrix into a 96-well plate. Spike with 10 µL of SIL-IS (e.g., ¹³C-labeled N-(oxan-4-yl)aminosulfonamide) to achieve a final IS concentration of 50 ng/mL.
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Logic: Formic acid disrupts protein binding, releasing the sulfonamide into the solvent.
Centrifugation: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.
Chromatography: Inject 2 µL of the supernatant onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 3 minutes.
Protocol B: Mass Spectrometry Configuration
Causality: Optimizing collision energy (CE) is critical because the SO₂ extrusion pathway requires distinct energy thresholds compared to simple S-N cleavage.
QqQ Optimization (Targeted): Tune the first quadrupole (Q1) to the [M+H]+ precursor. Ramp the CE from 10 to 40 eV. Select the m/z 102.09 fragment (S-N cleavage) as the quantifier ion (optimal CE ~20 eV) and the[M+H - 64]+ fragment as the qualifier ion (optimal CE ~15 eV).
HRMS Optimization (Global): Operate in Full Scan/dd-MS2 mode. Set the resolution to 70,000 for the MS1 full scan to capture the exact isotopic distribution of the sulfonamide. Set the MS2 resolution to 17,500 using Higher-energy C-trap Dissociation (HCD) at a normalized collision energy (NCE) of 25.
Validation Check: Analyze a matrix blank immediately after the highest calibration standard. The signal in the blank must be <20% of the Lower Limit of Quantitation (LLOQ) to validate the absence of carryover[5].
Caption: LC-MS/MS workflow comparing HRMS and QqQ validation strategies.
References
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed (NIH). Available at:[Link]
What are the main advantages of HRMS vs triple quadrupole MS? Bioanalysis Zone. Available at:[Link]
Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation, determining their regulatory alignment, and evaluating method transfer feasibility. Emery Pharma. Available at: [Link]
EP2694472B1 - Sulfonamide derivative and use thereof.Google Patents.
Comprehensive Guide to the Proper Disposal of N-(oxan-4-yl)aminosulfonamide Operational Safety, Regulatory Compliance, and Environmental Stewardship in the Laboratory Introduction As a Senior Application Scientist, I fre...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Guide to the Proper Disposal of N-(oxan-4-yl)aminosulfonamide
Operational Safety, Regulatory Compliance, and Environmental Stewardship in the Laboratory
Introduction
As a Senior Application Scientist, I frequently consult with drug development professionals who utilize N-(oxan-4-yl)aminosulfonamide (also known as tetrahydropyran-4-ylsulfamide) as a critical bioisostere and intermediate in medicinal chemistry. While its pharmacokinetic advantages are well-documented, its end-of-life management often presents logistical challenges. Because this molecule contains a high density of heteroatoms (nitrogen and sulfur), improper disposal can lead to severe environmental contamination, specifically the generation of acid rain precursors.
This guide provides a rigorous, self-validating operational protocol for the safe handling, accumulation, and final disposal of N-(oxan-4-yl)aminosulfonamide. By adhering to these procedures, laboratories can ensure strict compliance with the [1] and the gold-standard safety frameworks outlined in[2].
Before a chemical can be safely disposed of, its underlying degradation mechanics must be understood. N-(oxan-4-yl)aminosulfonamide is a stable organic compound under ambient conditions, but it becomes a complex liability upon combustion.
Causality in Categorization: The stable C-S and S-N bonds within the sulfamide moiety require extremely high temperatures to cleave completely. If incinerated at sub-optimal temperatures, the compound can form toxic, low-molecular-weight sulfur intermediates. Therefore, it must be categorized strictly as a non-halogenated organic waste to ensure it is routed to a high-temperature incinerator equipped with alkaline gas scrubbers.
Table 1: Quantitative Waste Profiling Data
Parameter
Value / Classification
Operational Implication
Chemical Formula
C5H12N2O3S
High mass fraction of N and S dictates strict emission controls.
EPA Waste Code
Unlisted (Characteristic)
Managed as Non-Halogenated Organic Waste under RCRA[1].
Max SAA Volume
55 Gallons
Strict RCRA volume limits apply at the laboratory bench[3].
Incineration Temp.
> 1,000 °C
Required to prevent the formation of toxic sulfur intermediates.
Incompatibilities
Strong Oxidizers / Acids
Exothermic reaction risk; must segregate from peroxides and nitric acid.
Step-by-Step Disposal Methodology
The following protocol is designed as a self-validating system . Each step contains an inherent physical or administrative check that confirms the success of the preceding step, ensuring absolute safety and regulatory compliance.
Step 1: Point-of-Generation Segregation
Action: Isolate N-(oxan-4-yl)aminosulfonamide waste (both solid powder and solvent solutions like DMSO/DMF) into a dedicated "Non-Halogenated Organic Waste" carboy.
Causality: Mixing this compound with halogenated solvents (e.g., dichloromethane) alters the required incineration profile, risking the generation of dioxins and drastically increasing TSDF disposal costs.
Self-Validating Check: If the liquid waste in the carboy separates into two distinct phases, this immediately indicates a failure in segregation (likely the accidental introduction of an incompatible aqueous stream). The process must be halted and EHS notified immediately.
Step 2: Satellite Accumulation Area (SAA) Containment
Action: Store the waste in a chemically compatible, high-density polyethylene (HDPE) container. The container must be kept tightly sealed at all times, except when actively adding waste[3].
Causality: The[4] and standard RCRA guidelines mandate strict SAA management to prevent fugitive emissions, cross-contamination, and accidental spills.
Self-Validating Check: A properly sealed SAA container will not emit any sulfurous or amine-like odors. If an odor is detected in the SAA, the primary containment has failed (e.g., a degraded O-ring in the cap), validating the need for immediate container replacement.
Step 3: Transfer to Central Accumulation Area (CAA)
Action: Once the SAA container reaches its 55-gallon limit, or the institutional time limit expires (up to 12 months under Subpart K)[4], transfer the container to the facility's CAA within 3 consecutive days[3].
Causality: Prolonged storage of organic aminosulfonamides in uncontrolled lab environments increases the risk of container degradation and regulatory fines.
Self-Validating Check: The EHS waste manifest system acts as the validator. The transfer cannot be digitally or physically signed off unless the chemical constituents ("N-(oxan-4-yl)aminosulfonamide") and hazard classes are explicitly listed and perfectly match the container label.
Action: The waste is transported by a licensed vendor to a Treatment, Storage, and Disposal Facility (TSDF) for thermal destruction.
Causality: The compound is injected into a combustion chamber at >1,000°C. The resulting flue gases (containing SO2 and NOx) are routed through an alkaline wet scrubber (using NaOH or Ca(OH)2), neutralizing the acids into benign solid salts (e.g., calcium sulfite/sulfate) for safe landfill disposal.
Visualizing the Workflows
Caption: Cradle-to-grave RCRA waste management workflow for laboratory chemicals.
Caption: Thermal degradation and alkaline scrubbing pathway for aminosulfonamide waste.
Spill Response and Decontamination Protocol
Even with rigorous self-validating systems, accidental releases can occur. If N-(oxan-4-yl)aminosulfonamide is spilled at the bench:
Evacuate & Assess: Clear personnel from the immediate area. Don appropriate PPE, including nitrile gloves, chemical splash goggles, and a P100 particulate respirator if dry powder is aerosolized.
Containment: For solutions (e.g., dissolved in DMF), surround the spill with an inert universal absorbent pad. For dry powders, gently cover the spill with damp paper towels to suppress dust generation.
Collection: Scoop the absorbed material using non-sparking polyethylene tools. Causality: Metal tools can generate static sparks, which may ignite volatile solvent vapors if the compound was in solution.
Decontamination: Wash the affected bench or floor area with a mild detergent and water. Self-Validating Check: Swab the area and check the pH of the residual wash water; a neutral pH (6.5-7.5) validates that no residual acidic or basic chemical pockets remain.
Conclusion
Proper disposal of N-(oxan-4-yl)aminosulfonamide requires more than simply throwing it in a bin; it demands a deep understanding of the molecule's thermal degradation profile and a commitment to self-validating safety systems. By integrating these practices, drug development professionals protect their laboratory personnel, maintain strict regulatory compliance, and ensure environmental stewardship.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. URL:[Link]
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. URL: [Link]
U.S. Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. URL:[Link]
Personal protective equipment for handling N-(oxan-4-yl)aminosulfonamide
Executive Summary & Chemical Context N-(oxan-4-yl)aminosulfonamide (also chemically described as N-(tetrahydro-2H-pyran-4-yl)sulfamide) represents a critical scaffold in medicinal chemistry, particularly in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
N-(oxan-4-yl)aminosulfonamide (also chemically described as N-(tetrahydro-2H-pyran-4-yl)sulfamide) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors and other sulfonamide-based therapeutics.[1]
While standard Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315, H319, H335), field experience dictates a higher standard of care. The sulfonamide moiety presents a documented risk of hypersensitivity and sensitization (allergic reaction) upon repeated exposure. Furthermore, as a pharmaceutical intermediate, its potency is often not fully characterized (data-poor).
The Core Directive: We do not handle this merely as a "chemical reagent"; we handle it as a Potent Compound (OEB 3 equivalent) until specific toxicology data proves otherwise. This guide implements a "Control Banding" approach to ensure researcher safety.
Risk Assessment & Control Banding Logic
In the absence of a specific Occupational Exposure Limit (OEL), we apply the Precautionary Principle .
Primary Risks: Respiratory sensitization, dermal absorption, and mucous membrane irritation.
Physical State: Typically a white to off-white solid/powder. Dust generation is the primary exposure vector.
Visualization: PPE Decision Logic
The following diagram illustrates the decision matrix for selecting PPE based on the quantity handled and the physical state.
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity. Note that dust generation triggers higher protection levels.
Comprehensive PPE Matrix
This matrix moves beyond generic advice to specific, actionable requirements for N-(oxan-4-yl)aminosulfonamide.
Reaction Energy: Workups can generate sudden pressure. Face shields protect against high-velocity liquid shards; goggles protect against vapor.
Waste Disposal
Contamination Transfer
Hand: Double Nitrile.Body: Lab Coat (buttoned).
Secondary Exposure: Waste containers are often externally contaminated. Double gloving allows the outer pair to be discarded immediately after handling.
The "Closed-Loop" Handling Protocol
To ensure scientific integrity and safety, follow this step-by-step workflow. This protocol minimizes open-air exposure.
Phase A: Preparation (The "Clean" Zone)
Engineering Check: Verify Fume Hood flow is 80–100 fpm (face velocity). Ensure the magnehelic gauge is within the green zone.
Anti-Static Measure: If weighing <10 mg, use an anti-static gun on the spatula and weigh boat to prevent powder scattering.
Lining: Place an absorbent, plastic-backed liner (benchkote) in the hood. Reason: If a spill occurs, you remove the liner, not scrub the hood.
Phase B: Active Handling (The "Hot" Zone)
Transfer: Open the source container only inside the hood.
Solvation: Ideally, dissolve the solid immediately in the transport vessel. Handling a solution is safer than handling a powder.
Decontamination: Wipe the exterior of the source container with a solvent-dampened wipe (ethanol/methanol) before returning it to storage.
Phase C: Waste & Exit
Solid Waste: Dispose of weigh boats and contaminated wipes into a dedicated "Solid Hazardous Waste" bag inside the hood. Seal it before removal.
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to prevent skin contact.
Visualization: Operational Workflow
Figure 2: Sequential workflow emphasizing the conversion of solid to liquid to minimize dust hazards.
Disposal & Emergency Response
Disposal Strategy
Classification: Segregate as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
Destruction: Incineration is the preferred method for sulfonamide intermediates to ensure complete destruction of the bioactive pharmacophore.
Labeling: Clearly mark waste tags with "Contains Sulfonamides – Potential Sensitizer."
Emergency Procedures
Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol (it may increase skin absorption).
Eye Contact: Flush with water/saline for 15 minutes.[2] Seek medical attention immediately.
Spill (Powder): Do not sweep. Cover with a wet paper towel (to dampen dust), then wipe up. Place in a sealed bag.
References
National Institutes of Health (NIH) - PubChem. Sulfonamide Structure and Bioactivity. Available at: [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process. Available at: [Link]